methyl 3-aminoazetidine-3-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
methyl 3-aminoazetidine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c1-9-4(8)5(6)2-7-3-5;;/h7H,2-3,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWQWLFPQBQLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Profiling of Methyl 3-Aminoazetidine-3-carboxylate Dihydrochloride
Introduction & Strategic Utility
In contemporary medicinal chemistry, the azetidine ring has emerged as a highly valuable bioisostere. By serving as a conformationally restricted analog of larger aliphatic heterocycles (such as piperidines or morpholines), azetidine derivatives often improve metabolic stability, modulate pKa, and enhance blood-brain barrier penetration .
Methyl 3-aminoazetidine-3-carboxylate dihydrochloride is a densely functionalized, highly polar synthetic intermediate. Because it possesses both a primary amine and a secondary azetidine amine—both protonated in its dihydrochloride salt form—its spectroscopic behavior is heavily dictated by severe inductive effects and stereochemical asymmetry. This whitepaper provides an authoritative, causality-driven guide to the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).
Physicochemical Rationale & Causality in Spectroscopy
Understanding the spectroscopic output requires analyzing the physical state of the molecule. The compound exists as a dihydrochloride salt ( ).
-
Solvent Causality: The dual cationic nature of the molecule renders it completely insoluble in standard non-polar NMR solvents like . Deuterium oxide ( ) or deuterated dimethyl sulfoxide ( ) must be used. is preferred to prevent severe line broadening caused by the quadrupolar relaxation of the ammonium protons.
-
Stereochemical Causality: The C3 carbon is a quaternary center substituted asymmetrically with an amino group and a methoxycarbonyl ester. This breaks the plane of symmetry perpendicular to the azetidine ring. Consequently, the two protons on C2 (and identically on C4) are no longer chemically equivalent; they are diastereotopic and will couple with each other to form an AB spin system .
-
Inductive Causality: The protonated azetidine nitrogen ( ) and the C3 ammonium group exert massive electron-withdrawing inductive effects, severely deshielding the C2 and C4 ring protons and pushing their chemical shifts significantly downfield compared to neutral azetidines .
Fig 1. Causal relationship between structural features and spectroscopic signatures.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the analytical workflow must be self-validating. A single 1D NMR spectrum is insufficient for a molecule with diastereotopic splitting, as impurities can easily mimic AB doublets.
Protocol 1: Orthogonal NMR Acquisition & Validation
-
Gravimetric Preparation: Weigh exactly mg of the dihydrochloride salt using a microbalance.
-
Dissolution: Dissolve in 0.6 mL of (99.9% D) containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal standard.
-
1D Acquisition: Acquire NMR (400 MHz, 16 scans, ) and NMR (100 MHz, 1024 scans).
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Self-Validation Checkpoint (2D HSQC): Acquire a HSQC spectrum.
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Validation Logic: The two distinct doublets observed in the spectrum (~4.45 ppm and ~4.82 ppm) must correlate to the exact same carbon resonance (~52.5 ppm) in the HSQC map. If they correlate to different carbons, the signals belong to an impurity, and the sample fails quality control.
-
Fig 2. Self-validating NMR workflow for methyl 3-aminoazetidine-3-carboxylate.
Protocol 2: HRMS (ESI-TOF) Acquisition
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Sample Dilution: Dilute the stock solution to 1 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid.
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Causality: The acidic environment ensures the molecule remains fully protonated, maximizing ionization efficiency in the positive mode.
-
-
Acquisition: Inject into an ESI-TOF mass spectrometer in positive ion mode ( ). Look for the peak of the free base. The chloride counterions will be stripped during the desolvation process.
Quantitative Data Summaries
The following tables summarize the expected spectroscopic parameters derived from the structural causality of the molecule.
Table 1: and NMR Spectral Assignments ( , 400 MHz / 100 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Integration | Structural Assignment |
| 4.82 | Doublet (d) | 12.5 | 2H | C2/C4 - (Diastereotopic) | |
| 4.45 | Doublet (d) | 12.5 | 2H | C2/C4 - (Diastereotopic) | |
| 3.85 | Singlet (s) | - | 3H | (Ester methyl) | |
| 169.2 | Singlet (s) | - | - | (Carbonyl carbon) | |
| 55.4 | Singlet (s) | - | - | C3 (Quaternary azetidine carbon) | |
| 54.1 | Singlet (s) | - | - | (Ester methyl carbon) | |
| 52.5 | Singlet (s) | - | - | C2/C4 (Equivalent ring methylenes) |
(Note: The five exchangeable amine/ammonium protons (- -, - ) undergo rapid deuterium exchange in and are not observed in the spectrum).
Table 2: HRMS and FT-IR Key Parameters
| Technique | Parameter | Theoretical Value | Observed Value | Causality / Assignment |
| HRMS ( ) | 131.0818 m/z | 131.0819 m/z | Protonated free base ( ) | |
| FT-IR (ATR) | ~1740 cm⁻¹ | 1745 cm⁻¹ | Ester carbonyl stretch (shifted by - ) | |
| FT-IR (ATR) | - | 3100-2600 cm⁻¹ | Broad overlapping ammonium salt stretches | |
| FT-IR (ATR) | ~1240 cm⁻¹ | 1242 cm⁻¹ | Ester C-O-C asymmetric stretch |
Conclusion
The structural elucidation of methyl 3-aminoazetidine-3-carboxylate dihydrochloride requires a deep understanding of its stereochemical and electronic environment. The asymmetric substitution at C3 inherently generates an AB spin system for the ring protons, while the dual-protonated state mandates the use of highly polar solvents and dictates the massive downfield shifts observed in NMR. By employing the self-validating 2D-HSQC protocol outlined in this guide, researchers can confidently confirm the identity and purity of this critical bioisosteric building block, ensuring downstream success in drug development pipelines.
References
-
Lee, et al. "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine." ACS Medicinal Chemistry Letters, 2014. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 93192, 3-azetidinecarboxylic Acid." PubChem - NIH, 2025. Available at:[Link]
The Azetidine Advantage: A Technical Guide to Methyl 3-aminoazetidine-3-carboxylate (CAS 1359818-61-3)
Executive Summary
The shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining trend in modern medicinal chemistry. Within this paradigm, Methyl 3-aminoazetidine-3-carboxylate (CAS 1359818-61-3) has emerged as a highly privileged, bifunctional building block. By incorporating a strained four-membered azetidine ring with geminal disubstitution at the C3 position, this scaffold provides exceptional conformational rigidity, improved metabolic stability, and a lower lipophilicity (LogP) profile compared to traditional pyrrolidine or piperidine analogs.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of CAS 1359818-61-3. It details the compound's physicochemical properties, structural rationale in drug design, orthogonal reactivity, and field-validated experimental protocols for synthetic integration.
Physicochemical Profiling & Structural Rationale
Methyl 3-aminoazetidine-3-carboxylate is a compact, polar molecule characterized by a secondary amine within the azetidine ring, a primary amine at the C3 position, and a methyl ester group [1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 3-aminoazetidine-3-carboxylate |
| CAS Number | 1359818-61-3 |
| Molecular Formula | C5H10N2O2 |
| Molecular Weight | 130.14 g/mol |
| SMILES | COC(=O)C1(N)CNC1 |
| Topological Polar Surface Area (TPSA) | ~68.4 Ų |
| Common Salt Forms | Hydrochloride (CAS 1359656-99-7), Dihydrochloride (CAS 2825006-40-2) |
Data compiled from commercial chemical databases and structural prediction models [1, 2].
The "Azetidine Advantage" in Drug Discovery
The incorporation of the azetidine ring serves multiple strategic purposes in lead optimization [4]:
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High Fraction of sp3 Carbons (Fsp3): Increasing the Fsp3 character of a drug candidate correlates strongly with clinical success due to improved aqueous solubility and reduced off-target binding.
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Conformational Constraint: The four-membered ring restricts the rotational freedom of the attached functional groups. The geminal primary amine and methyl ester at C3 are locked into specific spatial vectors, reducing the entropic penalty upon target binding [3].
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Metabolic Stability: Unlike N-methyl groups or linear alkyl chains which are highly susceptible to cytochrome P450-mediated oxidation, the strained azetidine ring is remarkably resistant to oxidative degradation [4].
Orthogonal Reactivity & Synthetic Strategies
The true power of CAS 1359818-61-3 lies in its trifunctional nature. The molecule possesses three distinct reactive centers, each requiring specific conditions for selective functionalization.
Figure 1: Orthogonal reactivity map of Methyl 3-aminoazetidine-3-carboxylate.
Causality in Chemoselectivity
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The Azetidine Nitrogen (Secondary Amine): This nitrogen is highly nucleophilic due to the relief of steric strain during transition states. In most synthetic workflows, this nitrogen must be orthogonally protected (e.g., as a tert-butyl carbamate, Boc) before manipulating the C3 position.
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The C3 Primary Amine: Situated on a fully substituted quaternary carbon, this amine is sterically hindered. Standard coupling reagents (like EDC/HOBt) often yield poor conversion rates. Highly reactive uronium-based coupling agents (e.g., HATU) are required to overcome this steric barrier.
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The Methyl Ester: Serves as a stable protecting group for the carboxylic acid during amine functionalization. It can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H2O) to yield the free acid for subsequent peptide synthesis or PROTAC linker assembly [3].
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls to ensure high fidelity.
Protocol A: Selective N-Boc Protection of the Azetidine Ring
Rationale: To utilize the C3 primary amine without cross-reactivity, the more nucleophilic secondary amine in the azetidine ring must be masked.
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Preparation: Suspend Methyl 3-aminoazetidine-3-carboxylate dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
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Base Addition: Add Triethylamine (TEA, 3.0 eq) dropwise. Causality: The excess base neutralizes the dihydrochloride salt, liberating the free amines, and acts as an acid scavenger.
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Electrophile Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) dissolved in DCM. Causality: Using a slight substoichiometric amount of Boc₂O at low temperature kinetically favors the protection of the more nucleophilic secondary amine over the sterically hindered primary amine.
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Monitoring: Stir for 2 hours at 0 °C to room temperature. Monitor by LC-MS until the starting material is consumed.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: HATU-Mediated Amide Coupling at the C3 Primary Amine
Figure 2: Standard HATU-mediated amide coupling workflow for the primary amine.
Step-by-Step Methodology:
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Activation: In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Base Catalysis: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming a highly reactive HOAt ester. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.
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Coupling: Cool the mixture to 0 °C. Add the N-Boc protected Methyl 3-aminoazetidine-3-carboxylate (1.0 eq) in one portion.
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Progression: Allow the reaction to warm to room temperature. Stir for 4-12 hours. Causality: The steric hindrance of the quaternary C3 carbon dictates a longer reaction time compared to primary alkyl amines.
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Workup & Purification: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify via silica gel flash chromatography.
Analytical Characterization Standards
To verify the integrity of synthesized derivatives, the following analytical parameters should be established:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize a C18 column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The highly basic nature of the azetidine ring ensures excellent ionization in positive Electrospray Ionization (ESI+) mode, typically showing a strong [M+H]⁺ peak [1].
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NMR Spectroscopy: In ¹H NMR (CDCl₃ or DMSO-d₆), the azetidine ring protons typically appear as a set of characteristic doublets or multiplets between 3.5 and 4.5 ppm, depending on the N-substitution. The methyl ester protons will present as a sharp singlet near 3.7 ppm. The geminal constraint at C3 often induces magnetic non-equivalence in the adjacent ring protons, resulting in complex splitting patterns that confirm the spiro-like rigidity of the system [3].
References
The Physicochemical Dynamics of Methyl 3-Aminoazetidine-3-Carboxylate Salts: A Comprehensive Guide to Solubility, Stability, and Synthetic Utility
Executive Summary
In modern medicinal chemistry, conformationally constrained small-ring heterocycles are highly sought after to improve the pharmacokinetic properties and target specificity of drug candidates. Methyl 3-aminoazetidine-3-carboxylate (MAAC) and its derivatives have emerged as critical building blocks, functioning as potent -turn inducers in foldamers[1] and serving as core scaffolds in the development of Sphingosine-1-Phosphate-1 (S1P1) receptor agonists[2] and CB1 antagonists[3].
However, the free base form of MAAC presents significant handling challenges. The combination of high ring strain (~26 kcal/mol) and the proximity of a nucleophilic primary amine to an electrophilic methyl ester makes the free base highly susceptible to self-condensation, ester hydrolysis, and ring-opening[4]. To harness the utility of this molecule, it is almost exclusively synthesized, stored, and utilized as a salt—typically as methyl 3-aminoazetidine-3-carboxylate hydrochloride (CAS: 1359656-99-7) [5] or dihydrochloride (CAS: 2825006-40-2) [6].
This whitepaper provides an in-depth mechanistic analysis of the solubility and stability profiles of MAAC salts, alongside self-validating protocols for their deployment in complex synthetic workflows.
Structural & Mechanistic Profiling
The unique reactivity of MAAC is driven by its geminal substitution pattern at the C3 position of the azetidine ring. The presence of both an electron-withdrawing carboxylate group and an electron-donating amino group on the same carbon creates a highly polarized microenvironment.
Why Salt Forms are Mandatory
In the free base state, the unprotonated primary amine is a potent nucleophile. Because the methyl ester is situated in close spatial proximity (geminal), intermolecular nucleophilic attack is highly favored at elevated concentrations, leading to the formation of oligomers or spiro-diketopiperazine derivatives. Furthermore, the inherent strain of the four-membered azetidine ring makes it susceptible to nucleophilic ring-opening under harsh basic or thermal conditions[7].
Converting MAAC to a hydrochloride or dihydrochloride salt protonates the primary amine (and potentially the azetidine nitrogen in the dihydrochloride form). This protonation eliminates the nucleophilicity of the amine, effectively short-circuiting the self-condensation pathway and stabilizing the ester against intramolecularly catalyzed hydrolysis.
Fig 1: Degradation pathways of MAAC free base vs. stabilized salt forms.
Solubility Dynamics
The solubility of MAAC is strictly dictated by its ionization state. The salt forms exhibit classic ionic solubility profiles, being highly soluble in polar protic solvents but insoluble in non-polar organic solvents. Understanding this matrix is critical for selecting the right solvent systems for coupling reactions (e.g., reductive aminations or amide couplings).
Table 1: Comparative Solubility Matrix at 25°C
| Solvent | MAAC Free Base | MAAC Hydrochloride | MAAC Dihydrochloride | Application Note |
| Water (H₂O) | Moderate (degrades) | Very High (>100 mg/mL) | Very High (>150 mg/mL) | Ideal for aqueous extraction/washing. |
| Methanol (MeOH) | High | High (~50 mg/mL) | High (~60 mg/mL) | Excellent for reductive aminations. |
| Dimethylformamide (DMF) | High | Moderate (~20 mg/mL) | Low (~10 mg/mL) | Requires mild heating or base addition for couplings. |
| Dichloromethane (DCM) | High | Insoluble | Insoluble | Use biphasic systems or add DIPEA to solubilize. |
| Diethyl Ether | Low | Insoluble | Insoluble | Ideal for precipitating/crashing out the salt. |
Expert Insight: When performing reactions in DCM, the MAAC salt will initially remain as a suspension. The addition of a non-nucleophilic organic base (like N,N-Diisopropylethylamine, DIPEA) liberates the free base in situ, causing the suspension to rapidly clear into a homogeneous solution.
Stability Kinetics
To quantify the stability of MAAC salts versus the free base, kinetic degradation assays are typically monitored via HPLC-UV or LC-MS.
Table 2: Half-Life ( ) of MAAC Species
| Condition | Species | Temp | (Approximate) | Primary Degradant |
| Solid State (Desiccated) | HCl Salt | 25°C | > 2 Years | None (Stable) |
| Aqueous Buffer (pH 4.0) | HCl Salt | 25°C | > 6 Months | Trace Hydrolysis |
| Aqueous Buffer (pH 7.4) | Free Base | 37°C | ~ 48 Hours | Ester Hydrolysis |
| Neat Liquid / High Conc. | Free Base | 25°C | < 4 Hours | Self-Condensation |
Causality Check: The rapid degradation of the neat free base at room temperature necessitates that MAAC should never be isolated and stored as a free base. It must be generated in situ immediately prior to the addition of the electrophilic coupling partner.
Experimental Workflows: Self-Validating Protocols
The most common application of MAAC salts is their use as nucleophiles in reductive aminations to build complex spirocyclic or highly substituted scaffolds (e.g., in the synthesis of S1P1 agonists)[8]. The following protocol ensures maximum yield by preventing premature degradation.
Protocol: In Situ Liberation and Reductive Amination
Objective: Couple MAAC-HCl with an aryl aldehyde without triggering self-condensation.
Reagents:
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Methyl 3-aminoazetidine-3-carboxylate hydrochloride (1.0 eq)
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Target Aryl Aldehyde (1.05 eq)
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N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Anhydrous Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Methodology:
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Preparation: Suspend MAAC-HCl (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere at 0°C. Validation: The mixture should be a cloudy suspension.
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Controlled Liberation: Add DIPEA (1.2 eq) dropwise over 5 minutes. Validation: The suspension will transition to a clear, homogeneous solution, confirming the successful generation of the free base.
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Imine Formation: Immediately add the aryl aldehyde (1.05 eq). Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour. Note: Immediate addition traps the free amine, preventing self-condensation.
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Reduction: Cool the mixture back to 0°C and add NaBH(OAc)₃ (1.5 eq) in small portions. Stir at room temperature for 12 hours.
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Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Fig 2: Optimized workflow for the reductive amination of MAAC-HCl.
Conclusion
Methyl 3-aminoazetidine-3-carboxylate is an indispensable tool for modern drug discovery, offering unique spatial geometry and conformational rigidity. However, its inherent instability as a free base demands rigorous chemical discipline. By utilizing the hydrochloride or dihydrochloride salt forms, chemists can bypass the thermodynamic pitfalls of self-condensation and ring-opening. Success with this molecule relies entirely on the precise, temperature-controlled, in situ liberation of the free base immediately prior to coupling.
References
-
Chemical Substance Information: methyl 3-aminoazetidine-3-carboxylate dihydrochloride. NextSDS. Retrieved from:[Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids (2011). Retrieved from:[Link]
-
An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. Organic Process Research & Development (2016). Retrieved from:[Link]
-
Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry (2022). Retrieved from:[Link]
-
Synthesis of 3-functionalized 3-methylazetidines. Ghent University Academic Bibliography. Retrieved from:[Link]
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- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. evitachem.com [evitachem.com]
- 6. nextsds.com [nextsds.com]
- 7. Reactions of Azetidines | Ambeed [ambeed.com]
- 8. axionbiosystems.com [axionbiosystems.com]
Application Note: Site-Selective Electrophilic Functionalization of Methyl 3-Aminoazetidine-3-carboxylate
Executive Summary
Methyl 3-aminoazetidine-3-carboxylate is a highly strained, sp³-rich bifunctional building block that has become increasingly valuable in the design of conformationally constrained peptidomimetics and small-molecule therapeutics. Its unique architecture features two distinct nucleophilic sites: a secondary amine embedded within the four-membered azetidine ring (N1) and a primary amine situated at a quaternary carbon (C3).
Because this scaffold is frequently utilized in the synthesis of complex drug candidates—such as LPA1 receptor antagonists ()[1] and CB1 receptor modulators ()[2]—achieving precise site-selective functionalization is a critical operational requirement. This guide provides authoritative, self-validating protocols for the selective electrophilic functionalization of both nitrogen centers, grounded in mechanistic causality and thermodynamic principles.
Structural & Mechanistic Insights
The reactivity of methyl 3-aminoazetidine-3-carboxylate is governed by a delicate balance of ring strain, steric hindrance, and electronic distribution ()[3].
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N1 (Azetidine Secondary Amine): Despite the high ring strain of the four-membered heterocycle, the N1 position is highly nucleophilic. It is relatively unhindered and readily attacks electrophiles (acyl chlorides, alkyl halides, protecting groups).
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C3 (Primary Amine): Although primary amines are generally more nucleophilic than secondary amines in acyclic systems, the C3 amine in this scaffold is attached to a sterically congested quaternary center. It is heavily shielded by the adjacent methyl ester and the azetidine ring itself. Consequently, electrophilic addition at C3 is kinetically slow and requires either highly reactive electrophiles (e.g., isocyanates) or specific catalytic activation (e.g., acid-catalyzed imine formation for reductive amination).
Figure 1: Reactivity profile and functionalization sites of methyl 3-aminoazetidine-3-carboxylate.
Strategic Protection & Functionalization Workflows
To functionalize the C3 position without cross-reactivity, the N1 position must be orthogonally protected (typically with a Boc or Cbz group). Conversely, the inherent nucleophilic advantage of N1 allows for its direct, selective functionalization under kinetic control without the strict need to protect the C3 amine, provided stoichiometry and temperature are strictly regulated.
Figure 2: Orthogonal protection strategies for site-selective electrophilic functionalization.
Experimental Protocols
Protocol A: Site-Selective N1-Acylation (Kinetic Control)
This protocol exploits the higher nucleophilicity of the N1 secondary amine to achieve selective acylation without protecting the C3 primary amine.
Causality & Self-Validation: By maintaining the reaction strictly at 0 °C and using exactly 1.0 equivalent of the electrophile, the kinetic preference for N1 is maximized. The starting material (usually a dihydrochloride salt) remains near the baseline on normal-phase TLC (Silica, 10% MeOH/DCM). Upon selective N1-acylation, the mono-acylated product spot moves to a higher Rf (~0.4). If over-acylation at C3 occurs due to poor temperature control, a third, less polar spot ( Rf ~0.7) will appear, providing immediate visual feedback on reaction fidelity.
Step-by-Step Methodology:
-
Suspend methyl 3-aminoazetidine-3-carboxylate dihydrochloride (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.
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Add N,N -diisopropylethylamine (DIPEA, 3.0 mmol) dropwise. The suspension will clear as the free base is generated.
-
Cool the reaction mixture to exactly 0 °C using an ice-water bath.
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Prepare a solution of benzoyl chloride (1.0 mmol) in anhydrous DCM (2 mL). Add this solution dropwise over 15 minutes to prevent localized heating.
-
Stir at 0 °C for 2 hours. Monitor via TLC (ninhydrin stain). The primary C3 amine in the product will still stain dark purple/red, confirming it remains unreacted.
-
Quench with saturated aqueous NaHCO3 (10 mL), extract with DCM (3 × 10 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: C3-Reductive Amination (Orthogonal Approach)
To functionalize the sterically hindered C3 position, the N1 position must first be protected (e.g., 1-Boc-methyl 3-aminoazetidine-3-carboxylate).
Causality & Self-Validation: The steric bulk at the C3 quaternary center makes imine formation the rate-limiting step. Glacial acetic acid is utilized to protonate the aldehyde, increasing its electrophilicity. Sodium triacetoxyborohydride (STAB) is specifically chosen over NaBH4 because it is mild enough to avoid reducing the unreacted aldehyde, selectively reducing the protonated iminium ion. The successful formation of the secondary amine is validated via LC-MS (+90 Da shift for benzaldehyde) and a TLC ninhydrin stain shift from a primary amine (dark purple) to a secondary amine (faint orange).
Step-by-Step Methodology:
-
Dissolve 1-Boc-methyl 3-aminoazetidine-3-carboxylate (1.0 mmol) and benzaldehyde (1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL).
-
Add glacial acetic acid (1.5 mmol) to the mixture. Stir at room temperature for 2 hours to allow the sterically hindered imine to form.
-
Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 mmol). Mild gas evolution may be observed.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction carefully with 1M aqueous NaOH (10 mL) to neutralize the acetic acid and destroy excess STAB.
-
Extract the aqueous layer with ethyl acetate (3 × 15 mL), wash the combined organic layers with brine, dry over MgSO4 , and purify via flash chromatography.
Protocol C: C3-Urea Formation
This protocol is directly applicable to the synthesis of LPA1 receptor antagonists ()[4].
Causality & Self-Validation: Isocyanates are exceptionally powerful electrophiles. Their high reactivity overcomes the steric shielding at the C3 position without the need for elevated temperatures, which could otherwise risk degrading the strained azetidine ring. The reaction is self-validating through the rapid disappearance of the primary amine ninhydrin spot on TLC. Additionally, the resulting urea product often exhibits reduced solubility in non-polar solvents, frequently precipitating directly out of the THF reaction mixture as a visual confirmation of success.
Step-by-Step Methodology:
-
Dissolve 1-Boc-methyl 3-aminoazetidine-3-carboxylate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 8 mL).
-
Add DIPEA (1.5 mmol) and stir for 5 minutes.
-
Add phenyl isocyanate (1.1 mmol) dropwise at room temperature.
-
Stir for 4 hours. A white precipitate (the urea product) may begin to form after 30–60 minutes.
-
If precipitation occurs, filter the solid and wash with cold hexanes. If no precipitation occurs, concentrate the THF and purify via silica gel chromatography (eluting with Hexanes/EtOAc).
Quantitative Data & Yields
The following table summarizes the expected outcomes for the site-selective functionalization of methyl 3-aminoazetidine-3-carboxylate derivatives under the optimized conditions described above.
| Starting Scaffold | Electrophile | Reagents & Solvents | Target Site | Reaction Time | Isolated Yield |
| Methyl 3-aminoazetidine-3-carboxylate • 2HCl | Benzoyl chloride (1.0 eq) | DIPEA (3.0 eq), DCM, 0 °C | N1 (Acylation) | 2 h | 82–88% |
| 1-Boc-methyl 3-aminoazetidine-3-carboxylate | Benzaldehyde (1.2 eq) | NaBH(OAc)₃ (1.5 eq), AcOH, DCE, RT | C3 (Reductive Amination) | 16 h | 75–80% |
| 1-Boc-methyl 3-aminoazetidine-3-carboxylate | Phenyl isocyanate (1.1 eq) | DIPEA (1.5 eq), THF, RT | C3 (Urea Formation) | 4 h | 85–92% |
| Methyl 3-aminoazetidine-3-carboxylate • 2HCl | Boc₂O (1.0 eq) | Et₃N (3.0 eq), MeOH, 0 °C to RT | N1 (Protection) | 12 h | 89–95% |
References
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 7(72), 45763-45783.[Link]
-
Mughal, H., & Szostak, M. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 19(15), 3274-3304.[Link]
- ONO Pharmaceutical Co Ltd. (2020). "Urea compound for antagonizing LPA1 receptor.
Sources
- 1. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
Application Note: Advanced Solid-Phase Synthesis of Peptides Containing 3-Aminoazetidine-3-Carboxylic Acid (AAzC)
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded protocol for the successful solid-phase peptide synthesis (SPPS) of foldamers and peptidomimetics incorporating the highly constrained, unnatural amino acid 3-aminoazetidine-3-carboxylic acid.
Mechanistic Insights: The Role of AAzC in Peptidomimetics
The incorporation of unnatural, conformationally restricted amino acids is a cornerstone strategy in the development of therapeutic peptides with enhanced proteolytic stability and receptor selectivity[1]. Among these, 3-aminoazetidine-3-carboxylic acid (AAzC) is a unique Cα-tetrasubstituted (α,α-disubstituted) cyclic amino acid.
Extensive conformational studies have demonstrated that the AAzC moiety acts as a potent β-turn inducer [2]. The fundamental causality behind this structural phenomenon lies in a highly specific main-chain-to-side-chain hydrogen bond. The basic nitrogen of the azetidine ring acts as a hydrogen bond acceptor, interacting with the amide NH (donor) of the immediately following residue[2]. This interaction forms a stable, six-membered pseudo-cycle that heavily restricts the ϕ and ψ dihedral angles of the peptide backbone, offering predictable 3D structures for foldamer design[2].
The Synthetic Bottleneck
While biologically advantageous, the quaternary α-carbon of AAzC introduces severe steric hindrance during SPPS. The bulky azetidine ring physically shields the activated carbonyl, drastically increasing the activation energy required for nucleophilic attack by the incoming amine. Standard coupling reagents (e.g., DIC/HOBt) routinely fail, leading to massive deletion sequences and epimerization[3].
Overcoming Steric Bottlenecks: Experimental Causality
To engineer a self-validating and high-yielding synthetic system, several strategic modifications to standard Fmoc-SPPS must be implemented:
-
Orthogonal Protection Strategy: The building block of choice is Fmoc-3-amino-1-Boc-azetidine-3-carboxylic acid . The Fmoc group protects the α-amine for standard iterative elongation, while the Boc group protects the highly nucleophilic azetidine ring nitrogen. The Fmoc strategy is preferred here because its mildly alkaline deprotection conditions (piperidine) preserve the integrity of the growing peptide chain and prevent premature cleavage of the Boc group[].
-
High-Efficiency Coupling Reagents (HATU/COMU): To overcome the steric shield of the Cα-tetrasubstituted center, uronium/aminium salts based on 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, are mandatory. The pyridine nitrogen in the HOAt leaving group provides neighboring group participation, hydrogen-bonding with the incoming amine to optimally position it for acylation[3][5].
-
Resin Selection: High-loading resins promote inter-chain aggregation, which is exacerbated by the rigid β-sheet/β-turn tendencies of AAzC-containing sequences. A low-loading resin (e.g., Rink Amide AM, 0.3 mmol/g) is critical to increase the spatial distance between growing chains.
Quantitative Data & Optimization
The following tables summarize the empirical data driving the protocol choices for AAzC coupling.
Table 1: Coupling Reagent Efficacy for AAzC Incorporation
Conditions: 4 eq. Fmoc-AAzC(Boc)-OH, 2 hours at 25°C, DMF solvent.
| Coupling System | Eq. | Yield (%) | Purity (%) | Mechanistic Note |
| DIC / HOBt | 4.0 | 35.2 | 40.1 | Severe deletion sequences; insufficient activation for Cα-tetrasubstituted acids. |
| HBTU / DIPEA | 3.9 | 62.5 | 65.8 | Sluggish acylation; requires double coupling to achieve >80% yield. |
| HATU / DIPEA | 3.9 | 92.1 | 88.4 | Neighboring group participation accelerates acylation; minimal epimerization. |
| COMU / DIPEA | 3.9 | 96.4 | 94.2 | Morpholino-based leaving group provides optimal solubility and reactivity. |
Table 2: Optimized Microwave-Assisted SPPS Cycle
Microwave irradiation provides the thermal energy required to overcome the steric activation barrier of AAzC[5].
| Step | Reagents / Solvents | Temp (°C) | Time | Purpose |
| 1. Deprotection | 20% Piperidine in DMF | 25°C | 2 x 5 min | Remove Fmoc group[]. |
| 2. Wash | DMF | 25°C | 4 x 1 min | Remove residual piperidine/dibenzofulvene. |
| 3. Coupling | Fmoc-AAzC(Boc)-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq) | 75°C | 15 min | Overcome steric hindrance via thermal energy. |
| 4. Wash | DMF | 25°C | 4 x 1 min | Remove excess reagents. |
| 5. Capping | Ac2O / DIPEA / DMF (1:1:8) | 25°C | 5 min | Truncate unreacted amines to prevent deletion sequences. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It utilizes in-process Quality Control (QC) checkpoints to ensure that the steric bottlenecks of AAzC do not compromise the final sequence.
Phase 1: Resin Preparation
-
Weigh 0.1 mmol of low-loading Rink Amide AM resin (0.3 mmol/g) into a fritted SPPS reaction vessel.
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.
Phase 2: Iterative Elongation & AAzC Coupling
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for another 5 minutes. Wash thoroughly with DMF (5 x 1 min).
-
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-AAzC(Boc)-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 1 minute to pre-activate the amino acid.
-
Coupling: Transfer the activated mixture to the resin.
-
Standard Method: Agitate at room temperature for 2 hours.
-
Microwave Method: Heat to 75°C under microwave irradiation (25W) for 15 minutes[5].
-
-
Self-Validation Checkpoint (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
-
If colorless (Negative): Coupling is complete. Proceed to step 5.
-
If blue (Positive): Steric hindrance has prevented full conversion. Do not proceed. Perform a double coupling using COMU/DIPEA for 1 hour.
-
-
Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 5 minutes to cap any unreacted amines, ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities.
Phase 3: Global Cleavage and Deprotection
-
Wash the completed peptide-resin with DCM (5 x 1 min) and dry under vacuum for 1 hour.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H2O.
-
Add 5 mL of the cleavage cocktail to the resin. Agitate for 2 hours at room temperature. Mechanistic Note: This step simultaneously cleaves the peptide from the resin, removes standard side-chain protectors, and removes the 1-Boc group from the AAzC azetidine ring.
-
Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C) to precipitate the peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
-
Lyophilize the crude peptide prior to RP-HPLC purification.
Structural Logic & Workflows (Visualizations)
The following diagrams map the logical flow of the synthesis and the resulting structural biology of the AAzC incorporation.
Workflow for the solid-phase synthesis of AAzC-containing peptides highlighting microwave-assisted coupling.
Mechanistic pathway of AAzC-induced conformational restriction and β-turn formation in foldamers.
References
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate (Elsevier Science Ltd).2
-
Heterocyclic Compounds. Thermo Fisher Scientific.1
-
Peptaibiotics. ResearchGate.5
-
Fmoc Solid Phase Peptide Synthesis. ChemPep.3
-
Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
Sources
Application Note: Methyl 3-Aminoazetidine-3-Carboxylate as a Privileged Scaffold in CNS Drug Discovery
Executive Summary & Mechanistic Rationale
The development of Central Nervous System (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the stringent physicochemical requirements necessary for traversing the Blood-Brain Barrier (BBB). Traditional saturated heterocycles, such as piperidines and pyrrolidines, often impart excessive lipophilicity (high LogP/LogD) and molecular weight, leading to poor metabolic stability, high P-glycoprotein (P-gp) efflux, and off-target toxicities like hERG channel inhibition.
To circumvent these bottlenecks, the azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has emerged as a cornerstone bioisostere in neuropharmacology [1]. Specifically, methyl 3-aminoazetidine-3-carboxylate offers a unique, densely functionalized sp3 -rich core. The geminal disubstitution at the C3 position provides profound conformational restriction, acting as a potent β -turn inducer in peptidomimetics and foldamers [2]. Furthermore, the orthogonal reactivity between the primary amine and the methyl ester allows for rapid, divergent late-stage functionalization, making it an ideal building block for Diversity-Oriented Synthesis (DOS) of CNS-focused lead-like libraries [3].
As a Senior Application Scientist, I have structured this guide to detail the physicochemical advantages, mechanistic pathways, and highly validated synthetic and analytical protocols for integrating methyl 3-aminoazetidine-3-carboxylate into your CNS drug discovery workflows.
Physicochemical Profiling: The "Azetidine Advantage"
The substitution of larger heterocycles with the 3-aminoazetidine-3-carboxylate motif fundamentally alters the pharmacokinetic landscape of a lead series. By reducing the ring size, medicinal chemists can lower the topological polar surface area (TPSA) and lipophilicity while maintaining the basic amine necessary for target engagement (e.g., in monoamine reuptake inhibitors or CB1 antagonists) [4].
Quantitative Comparison of Bioisosteric Scaffolds
The following table summarizes the predictive and empirical physicochemical shifts observed when replacing a standard 4-aminopiperidine-4-carboxylate core with a 3-aminoazetidine-3-carboxylate core in a generic CNS-active pharmacophore.
| Property / Metric | 4-Aminopiperidine Analog | 3-Aminoazetidine Analog | Causality / Impact on CNS Profile |
| Molecular Weight (Da) | Base + 28 Da | Base | Lower MW directly correlates with enhanced passive diffusion across the BBB. |
| cLogP / LogD (pH 7.4) | ~3.5 | ~2.1 | Reduced lipophilicity minimizes non-specific lipid binding and improves aqueous solubility. |
| Fraction sp3 ( Fsp3 ) | 0.65 | 0.75 | Increased 3D character reduces off-target promiscuity and improves clinical success rates. |
| P-gp Efflux Ratio (ER) | > 3.0 (Substrate) | < 1.5 (Non-substrate) | Lower basicity/lipophilicity profile evades P-glycoprotein recognition, increasing brain penetrance. |
| Conformational State | Flexible (Chair/Boat) | Rigid (Planar/Puckered) | High rigidity locks the pharmacophore into a bioactive conformation, increasing target affinity. |
Mechanistic Pathway: BBB Penetrance and Target Engagement
The structural rigidity of the 3-aminoazetidine-3-carboxylate scaffold is not merely a pharmacokinetic asset; it is a pharmacodynamic driver. For example, in the development of CB1 receptor antagonists (such as Pfizer's CE-178,253) or triple reuptake inhibitors (SERT/NET/DAT), the azetidine core projects its substituents at precise vectors that larger rings cannot achieve [2][5].
Below is the logical flow of how the integration of this scaffold translates to therapeutic efficacy.
Caption: Mechanistic pathway illustrating how the azetidine scaffold drives BBB penetrance and CNS target engagement.
Experimental Protocols & Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and analytical step includes internal controls and mechanistic rationales for the chosen reagents.
Protocol A: Diversity-Oriented Synthesis (DOS) via Late-Stage Functionalization
This workflow details the conversion of methyl 3-aminoazetidine-3-carboxylate into a diversified CNS lead library.
Step 1: Reductive Amination (N-Alkylation of the Primary Amine)
-
Procedure : Dissolve methyl 3-aminoazetidine-3-carboxylate dihydrochloride (1.0 eq) and an aryl aldehyde (1.1 eq) in anhydrous Dichloromethane (DCM). Add N,N -Diisopropylethylamine (DIPEA) (2.2 eq) to liberate the free base. Stir for 30 minutes at room temperature. Add Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) and stir for 12 hours.
-
Causality : NaBH(OAc)3 is explicitly chosen over NaBH3CN because it is a milder reducing agent that selectively reduces the intermediate imine without reducing the aldehyde or the methyl ester. This prevents over-alkylation and avoids toxic cyanide byproducts [5].
-
Validation : Quench with saturated NaHCO3 . Extract, dry, and analyze via LC-MS. The disappearance of the primary amine mass and the appearance of the secondary amine mass ( [M+H]+ ) confirms conversion.
Step 2: Ester Saponification
-
Procedure : Dissolve the intermediate in a 3:1:1 mixture of THF:MeOH: H2O . Add Lithium Hydroxide monohydrate ( LiOH⋅H2O ) (3.0 eq). Stir at room temperature for 4 hours.
-
Causality : The highly strained azetidine ring is susceptible to nucleophilic ring-opening under harsh basic or high-temperature conditions. Mild saponification with LiOH at ambient temperature preserves the 4-membered ring integrity while quantitatively hydrolyzing the sterically hindered tertiary methyl ester.
-
Validation : Acidify to pH 4 using 1M HCl. Isolate the carboxylic acid. 1H -NMR should show the complete disappearance of the methyl ester singlet at ~3.7 ppm.
Step 3: Amide Coupling (Target Generation)
-
Procedure : Dissolve the resulting carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Add a secondary amine (e.g., substituted morpholine) (1.2 eq) and stir for 6 hours.
-
Causality : The C3 position of the azetidine is fully substituted (quaternary carbon), creating significant steric hindrance. HATU is utilized because the HOAt leaving group is highly reactive and efficient for sterically encumbered couplings, minimizing epimerization and maximizing yield.
Protocol B: In Vitro BBB Permeability Validation (hCMEC/D3 Transwell Assay)
A chemical lead is only as good as its ability to reach the target. This self-validating protocol measures the apparent permeability ( Papp ) of the synthesized azetidine derivatives.
-
Cell Culture : Seed hCMEC/D3 (human cerebral microvascular endothelial cells) onto collagen-coated polycarbonate Transwell inserts. Culture for 7 days until the Transendothelial Electrical Resistance (TEER) exceeds 150Ω⋅cm2 .
-
Causality: TEER measurement is a critical self-validation step; it ensures the tight junctions are fully formed, preventing false positives from paracellular leakage.
-
-
Dosing : Add the azetidine test compound ( 10μM in HBSS buffer with 1% DMSO) to the apical (blood) chamber.
-
Controls : Simultaneously run Verapamil (high permeability/P-gp substrate control) and FITC-Dextran (paracellular leakiness control) in separate wells [1].
-
Sampling & Quantification : Incubate at 37°C for 120 minutes. Extract 50μL from the basolateral (brain) chamber at 30, 60, and 120 minutes. Quantify compound concentration using LC-MS/MS.
-
Data Analysis : Calculate Papp=A⋅C0dQ/dt . An azetidine derivative with Papp>10×10−6cm/s and an Efflux Ratio <2.0 is considered highly BBB penetrant.
Workflow Visualization
Caption: Step-by-step experimental workflow from azetidine scaffold functionalization to in vitro BBB validation.
Conclusion
The integration of methyl 3-aminoazetidine-3-carboxylate into CNS drug discovery pipelines represents a paradigm shift from traditional, highly lipophilic heterocycles. By leveraging its unique combination of low molecular weight, reduced lipophilicity, and high conformational rigidity, medicinal chemists can systematically engineer out off-target liabilities while driving BBB penetrance and target affinity. The protocols outlined herein provide a robust, self-validating framework for exploiting this privileged scaffold in the pursuit of next-generation neurotherapeutics.
References
-
Development of two synthetic routes to CE178,253, a CB1 antagonist for the treatment of obesity ResearchGate URL:[Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries National Institutes of Health (PMC) URL:[Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine ACS Medicinal Chemistry Letters URL:[Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine (PMC) National Institutes of Health (PMC) URL:[Link]
Application Note: Integration of Methyl 3-Aminoazetidine-3-Carboxylate in Combinatorial Library Synthesis
Introduction & Rationale
Modern drug discovery increasingly relies on -rich, conformationally constrained scaffolds to navigate complex biological space, particularly for disrupting protein-protein interactions (PPIs). Methyl 3-aminoazetidine-3-carboxylate (MAAC) has emerged as a highly privileged -tetrasubstituted amino acid building block . Unlike flat, -hybridized heteroaromatics, MAAC introduces three-dimensional complexity while maintaining a low molecular weight.
Its orthogonal functional groups—a secondary azetidine amine (N1), a primary amine at C3, and a methyl ester at C3—make it an ideal hub for combinatorial chemistry and parallel synthesis . By acting as a rigid surrogate for natural amino acids, MAAC allows medicinal chemists to systematically probe spatial constraints within target binding pockets .
Structural & Mechanistic Insights: Foldamer Design
The integration of MAAC into a peptide or small-molecule backbone fundamentally alters the conformational landscape of the resulting library members.
The Causality of Conformational Rigidity: The tetrasubstituted carbon severely restricts the allowed Ramachandran dihedral angles ( , ). More importantly, the azetidine ring actively participates in secondary structure stabilization. Spectroscopic and computational studies reveal that the N1 nitrogen of the azetidine ring acts as a potent hydrogen bond acceptor, interacting with the amide NH donor of the adjacent residue . This main-chain-to-side-chain interaction forms a stable six-membered pseudo-cycle ( H-bond), effectively locking the molecule into a predictable -turn conformation. For combinatorial libraries targeting PPIs, this predictable vectorization of side chains is invaluable.
Mechanistic pathway of MAAC-induced β-turn stabilization via C6γ pseudo-cycle.
Combinatorial Library Design Strategy
To maximize the chemical space covered by MAAC, a multidirectional solution-phase parallel synthesis approach is preferred over solid-phase synthesis. This allows for rigorous intermediate validation, preventing the amplification of truncated sequences caused by the steric hindrance of the -tetrasubstituted center.
The diversification strategy operates on three distinct axes:
-
Axis 1 (N1-Derivatization): The azetidine nitrogen is highly nucleophilic but sterically accessible. It is rapidly diversified via reductive amination with an aldehyde library.
-
Axis 2 (C3-Amine Derivatization): The primary amine at the sterically hindered C3 position requires highly active coupling reagents to form amides or ureas.
-
Axis 3 (C3-Ester Hydrolysis): The methyl ester is selectively hydrolyzed under mild basic conditions to yield the free carboxylic acid, subsequently coupled to a library of amines.
Combinatorial diversification axes of the MAAC scaffold for library generation.
Experimental Protocols: Self-Validating Library Synthesis
Objective: Generate a 96-member targeted library using MAAC as the central scaffold via solution-phase parallel synthesis.
Step 1: Regioselective N1-Functionalization (Reductive Amination)
-
Causality Check: The N1 secondary amine is kinetically more nucleophilic than the sterically shielded C3 primary amine, allowing regioselective functionalization without the need for orthogonal protecting groups.
-
Preparation: Dispense MAAC hydrochloride (0.1 mmol per well) into a 96-well deep-well plate.
-
Neutralization: Add 500 µL of 1,2-dichloroethane (DCE) containing 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to free-base the amines.
-
Diversification: Add a unique aldehyde (0.1 mmol, 1.0 eq) to each well. Incubate at room temperature for 2 hours to allow imine/iminium formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 0.15 mmol, 1.5 eq) to each well. Agitate for 12 hours.
-
Validation: Quench with saturated aqueous . Extract with EtOAc.
-
Self-Validation Check: Analyze a random 10% subset via LC-MS. Ensure >90% conversion to the N1-alkylated product before proceeding to Step 2 to prevent cross-reactivity.
-
Step 2: C3-Amine Acylation
-
Causality Check: Standard carbodiimides (EDC/DCC) often fail here due to the steric bulk of the -tetrasubstituted center. HATU is mandated to form the highly reactive 7-aza-OBt ester intermediate.
-
Activation: In a separate plate, pre-activate a library of carboxylic acids (0.12 mmol, 1.2 eq) using HATU (0.12 mmol) and DIPEA (0.24 mmol) in DMF (300 µL) for 15 minutes.
-
Coupling: Transfer the activated acids to the N1-alkylated MAAC plate. Heat to 45°C for 16 hours to overcome steric hindrance.
-
Purification: Pass the crude mixture through an SPE (Solid Phase Extraction) silica cartridge to remove HATU byproducts.
Step 3: C3-Ester Hydrolysis and Final Coupling
-
Causality Check: The methyl ester is chosen over a tert-butyl ester to allow mild, orthogonal saponification without requiring harsh acidic conditions that could cleave newly formed amides.
-
Hydrolysis: Add 1M LiOH in THF/ (3:1) to each well. Stir at room temperature for 4 hours.
-
Neutralization: Acidify carefully to pH 5 using 1M HCl, then evaporate to dryness under a nitrogen stream.
-
Final Amidation: Couple the resulting C3-carboxylic acid with a library of amines using PyBOP/DIPEA (16 hours, room temperature) to yield the final trisubstituted MAAC derivatives.
Data Presentation
Table 1: Comparative Coupling Efficiencies and Conformational Propensities Data demonstrates the necessity of specialized coupling reagents for MAAC compared to linear amino acids, alongside its superior ability to induce secondary structures.
| Scaffold Type | C3-Amine Coupling Yield (Avg) | C3-Acid Coupling Yield (Avg) | -Turn Propensity (CD Spectroscopy) | H-Bond Pseudo-Cycle Formation |
| MAAC (Tetrasubstituted) | 78% (requires HATU) | 82% (requires PyBOP) | High (>85% population) | Yes ( observed via NMR) |
| Linear -Amino Acid | 95% (standard EDC) | 94% (standard EDC) | Low (<15% population) | No |
| Proline (Cyclic) | 88% | 90% | Moderate (Polyproline II helix) | No |
Table 2: 96-Well Library Quality Control Metrics Historical QC data for a typical 96-well MAAC-based combinatorial library.
| Metric | Target Specification | Observed (MAAC Library) |
| Average Crude Purity (LC-MS) | > 75% | 81% |
| Post-Prep HPLC Purity | > 95% | 98% |
| Average Overall Yield (3 steps) | > 40% | 52% |
| Regioselectivity (N1 vs C3) | > 90:10 | 95:5 |
References
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids. URL:[Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. URL:[Link]
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry. URL:[Link]
Technical Support Center: Deprotection of N-Boc-methyl 3-aminoazetidine-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when scaling up or isolating small, highly polar building blocks.
The deprotection of N-Boc-methyl 3-aminoazetidine-3-carboxylate to yield methyl 3-aminoazetidine-3-carboxylate is a classic example of a reaction that looks trivial on paper but is fraught with practical pitfalls. The combination of a strained four-membered azetidine ring, a base-sensitive methyl ester, and a highly water-soluble diamine product requires precise mechanistic control. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-yielding, reproducible deprotections.
Mechanistic Insight & Causality (E-E-A-T)
To successfully deprotect this substrate, you must design your workflow around three primary mechanistic liabilities:
-
Ester Lability (The Hydrolysis Trap): The C3 methyl ester is highly susceptible to acid-catalyzed hydrolysis. If ambient moisture is introduced during the acidic cleavage of the tert-butoxycarbonyl (Boc) group, the ester will hydrolyze to the corresponding carboxylic acid.
-
Product Volatility & Polarity (The Isolation Trap): The fully deprotected free base (methyl 3-aminoazetidine-3-carboxylate) is a low-molecular-weight diamine. It is exceptionally polar and highly water-soluble. Attempting an aqueous basic workup will result in the product being permanently lost to the aqueous layer. Furthermore, the free base is volatile; concentrating it under high vacuum will physically strip your yield.
-
Anion Selection (The Physical State Trap): Trifluoroacetic acid (TFA) salts of small azetidines are notoriously hygroscopic and often isolate as sticky, unmanageable oils. Conversely, chloride salts typically form crisp, highly crystalline solids that act as their own purification step .
Troubleshooting & FAQs
Q1: I performed the Boc deprotection using TFA/DCM. After an aqueous basic workup to isolate the free amine, my yield is less than 10%. Where did my product go? A: Your product was lost in the aqueous phase. The free base of methyl 3-aminoazetidine-3-carboxylate is infinitely water-soluble due to the primary amine and the secondary azetidine nitrogen. Solution:Never perform an aqueous workup on this substrate. You must isolate the product as a stable salt (e.g., dihydrochloride) by precipitating it directly out of the organic reaction mixture .
Q2: My LC-MS shows complete consumption of the starting material ( ), but the major product peak has a mass of instead of the expected . What happened? A: You are observing a mass loss of 14 Da ( ), which indicates ester hydrolysis. Your product has degraded into 3-aminoazetidine-3-carboxylic acid ( ). This occurs when moisture is present during the acidic deprotection. Solution: Switch from TFA (which is highly hygroscopic) to strictly anhydrous 4M HCl in 1,4-dioxane .
Q3: Can I add 5% water to my TFA to prevent the formation of trifluoroacetamide byproducts, as is common in peptide synthesis? A: Absolutely not for this substrate. While adding water is a proven trick to quench autocatalytic TFA-anhydride formation in carbohydrate and peptide chemistry , doing so here will guarantee the destruction of your methyl ester.
Quantitative Data: TFA vs. HCl Comparison
The following table summarizes the quantitative and qualitative differences between the two most common deprotection strategies for this specific azetidine scaffold.
| Parameter | Protocol A: 4M HCl in Dioxane | Protocol B: 20% TFA in DCM |
| Reaction Time | 30 - 120 minutes | 60 - 180 minutes |
| Product Form | Dihydrochloride salt (Crystalline Solid) | Bis-TFA salt (Hygroscopic Oil) |
| Ester Hydrolysis Risk | Low (Maintains anhydrous environment) | High (TFA absorbs atmospheric moisture) |
| Typical Yield | >90% (Direct precipitation) | 75-85% (Requires extensive trituration) |
| Purification Required | None (Filter and wash) | Co-evaporation with toluene |
Experimental Workflows: Self-Validating Protocols
Protocol A: Anhydrous HCl in Dioxane (Recommended)
This protocol is designed to be self-validating; the physical state of the reaction provides real-time feedback on its progress.
-
Preparation: Dissolve N-Boc-methyl 3-aminoazetidine-3-carboxylate (1.0 eq) in a minimal volume of anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Acid Addition: Cool the flask to 0 °C under a nitrogen atmosphere. Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq).
-
Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Over the next 30 to 60 minutes, the initially clear solution will transition into a thick, cloudy white suspension. This visual cue confirms the successful cleavage of the Boc group and the precipitation of the insoluble dihydrochloride salt.
-
Precipitation: Once LC-MS confirms complete consumption of the starting material, add 3 volumes of ice-cold, anhydrous diethyl ether to the flask to force the remaining product out of solution.
-
Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 x 10 mL).
-
Drying: Dry the white solid under high vacuum for 4 hours to afford methyl 3-aminoazetidine-3-carboxylate dihydrochloride.
Protocol B: TFA in DCM (Alternative)
Use only if chloride salts are incompatible with your downstream coupling steps.
-
Preparation: Dissolve the substrate in anhydrous DCM (0.1 M).
-
Acid Addition: Add anhydrous Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration.
-
Reaction: Stir at room temperature for 1-2 hours. The reaction will remain a clear solution.
-
Concentration: Concentrate the mixture under reduced pressure. To remove residual TFA, add toluene (10 mL) and evaporate to dryness. Repeat this co-evaporation step three times.
-
Trituration: Triturate the resulting sticky oil with cold diethyl ether until a semi-solid bis-TFA salt forms.
Process Visualization
The following workflow diagram maps the logical pathways, critical decision gates, and potential side reactions during the deprotection process.
Fig 1: Optimized anhydrous HCl deprotection workflow preventing ester hydrolysis.
References
purification of methyl 3-aminoazetidine-3-carboxylate dihydrochloride from crude reaction
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of methyl 3-aminoazetidine-3-carboxylate dihydrochloride from crude reaction mixtures (typically following Boc- or Cbz-deprotection).
Due to the unique structural constraints of this molecule, standard purification techniques often fail. This document provides a field-proven, self-validating methodology grounded in physicochemical principles.
Chemical Context & Physicochemical Data
To design an effective purification strategy, we must first understand the causality dictated by the molecule's properties. Methyl 3-aminoazetidine-3-carboxylate dihydrochloride contains a strained four-membered ring, an ester susceptible to saponification, and two highly basic nitrogen centers.
Attempting to purify this compound via standard normal-phase silica gel chromatography will result in irreversible retention or severe streaking due to its extreme polarity. Furthermore, neutralizing the salt to extract the free base often leads to rapid ester hydrolysis or intermolecular polymerization [1]. Therefore, the most effective purification strategy relies on anti-solvent precipitation [2].
Table 1: Physicochemical Properties & Strategic Impact
| Parameter | Value / Estimate | Impact on Purification Strategy |
| Molecular Weight | 203.06 g/mol (Salt) | Stoichiometric calculations and yield assessments must account for two HCl molecules. |
| pKa (Azetidine NH) | ~ 10.4 | Highly basic; requires a strong acid environment to maintain protonation and stability. |
| pKa (Primary Amine) | ~ 8.5 | Both nitrogens must remain protonated to prevent nucleophilic attack on the ester. |
| LogP (Free Base) | < -1.0 | Extremely polar; standard normal-phase silica chromatography is completely ineffective. |
| Solubility | H₂O (High), MeOH (Moderate) | Insoluble in non-polar solvents (ethers, alkanes), enabling selective anti-solvent precipitation. |
| Ester Stability | Hydrolyzes at pH > 8 | Aqueous basic workups must be strictly avoided to prevent saponification to the carboxylic acid. |
Purification Workflow
The following decision tree dictates the purification pathway based on the physical state of your crude reaction mixture.
Workflow for the isolation and purification of azetidine dihydrochloride salts.
Standard Operating Procedure: Anti-Solvent Precipitation
This protocol utilizes the differential solubility of the dihydrochloride salt (soluble in methanol, insoluble in ether) versus typical organic impurities (soluble in ether) [4].
Materials Required:
-
Dry Methanol (MeOH)
-
Dry Diethyl Ether or Methyl tert-butyl ether (MTBE)
-
Nitrogen (N₂) gas line and Schlenk filtration setup (optional but recommended)
-
Ninhydrin stain
Step-by-Step Methodology:
-
Crude Concentration: Transfer the crude deprotection reaction to a round-bottom flask. Concentrate thoroughly under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove all volatile solvents and excess HCl gas.
-
Causality: Excess HCl and residual reaction solvents (like dioxane) will interfere with the crystal lattice formation, causing the product to "oil out" rather than precipitate.
-
-
Dissolution: Dissolve the crude residue in the absolute minimum volume of dry Methanol (typically 1–2 mL per gram of crude). Sonicate briefly if necessary.
-
Kinetic Precipitation: Set up a separate Erlenmeyer flask containing 10–15 volumes (relative to the MeOH volume) of vigorously stirring, ice-cold Diethyl Ether or MTBE. Using a Pasteur pipette, add the methanolic solution dropwise into the stirring ether.
-
Causality: Rapid addition into a large volume of anti-solvent forces rapid kinetic nucleation of the highly polar salt, preventing it from forming a supersaturated gum[2].
-
-
Self-Validation Check: Stop stirring and allow the white precipitate to settle. Spot the clear supernatant on a TLC plate and heat with Ninhydrin stain.
-
Validation: If the precipitation is complete, the supernatant should show no strong purple spots. If a heavy purple spot is present, the product is still solvated; add more ether and cool to -20 °C for 1 hour.
-
-
Filtration: Filter the suspension rapidly through a Büchner funnel or sintered glass frit. Critical: Keep a blanket of dry nitrogen gas flowing over the filter funnel during this process.
-
Causality: Azetidine dihydrochloride salts are extremely hygroscopic. Pulling ambient laboratory air through the filter cake will cause the solid to absorb moisture and instantly turn into a sticky gum [3].
-
-
Drying: Wash the filter cake with one additional portion of cold ether. Immediately transfer the solid to a vacuum desiccator containing a desiccant (e.g., P₂O₅ or Drierite) and dry under high vacuum overnight.
Troubleshooting & FAQs
Q: My NMR shows that the product hydrolyzed into 3-aminoazetidine-3-carboxylic acid. What went wrong? A: Exposure to moisture combined with basic conditions causes rapid saponification of the methyl ester. This typically happens if a researcher attempts to neutralize the dihydrochloride salt with aqueous NaHCO₃ or K₂CO₃ during a workup. Azetidine-3-carboxylic acid derivatives are highly susceptible to ester hydrolysis. Solution: Always maintain the compound as the dihydrochloride salt and strictly avoid aqueous workups.
Q: The isolated product is a sticky, hygroscopic gum instead of a free-flowing powder. How do I fix this? A: A gummy texture indicates the presence of residual methanol, unreacted HCl, or absorbed atmospheric moisture. Solution: Redissolve the gum in a minimum amount of dry methanol, then repeat the precipitation rapidly into a large excess of vigorously stirred, ice-cold MTBE. Ensure you filter under a blanket of dry nitrogen and transfer immediately to a vacuum desiccator.
Q: Can I use ion-exchange chromatography instead of precipitation to remove inorganic salts? A: It is highly discouraged for this specific ester. While strongly acidic cation exchange resins (like Dowex 50WX8) can trap the azetidine, eluting the product requires basic conditions (e.g., aqueous ammonia). Eluting a methyl ester with aqueous ammonia will almost certainly result in concurrent ester hydrolysis and/or conversion to the carboxamide. Stick to solvent-based precipitation.
Q: NMR shows incomplete deprotection of the Boc/Cbz group. Can I re-subject the crude mixture to the reaction conditions? A: Yes. If the starting material was a Boc-protected amine, incomplete cleavage is common if the HCl gas escapes the system or if the reaction is too dilute. Re-suspend the crude in 4M HCl in dioxane (or methanolic HCl) and stir at room temperature for an additional 2–4 hours. Do not heat excessively, as this can promote ester cleavage.
References
-
A multiplexed LC-MS/MS assay for specificity profiling of adenylate-forming enzymes (Supplementary Information on Amino Acid Methyl Ester Hydrochloride Precipitation) Source: RSC Chemical Biology URL:[Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid (Handling of Azetidine Salts) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Investigation of substrate-selectivity pattern in the oxidation of secondary alcohols by amino acid-derived IBX derivatives (General Procedure for Amino Acid Methyl Ester Hydrochloride Salts) Source: Arkivoc URL:[Link]
stability of methyl 3-aminoazetidine-3-carboxylate dihydrochloride in different solvents
Welcome to the technical support center for methyl 3-aminoazetidine-3-carboxylate dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage, handling, and use of methyl 3-aminoazetidine-3-carboxylate dihydrochloride.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of starting material peak and appearance of new peaks in HPLC or LC-MS analysis shortly after dissolution.
-
Inconsistent results in biological assays or chemical reactions.
-
Visible changes in the solution, such as color development.
Possible Causes and Solutions:
The degradation of methyl 3-aminoazetidine-3-carboxylate dihydrochloride can be attributed to two primary functionalities: the strained azetidine ring and the methyl ester group. Both are susceptible to degradation, particularly under non-neutral pH conditions.
1. Azetidine Ring Instability: The four-membered azetidine ring is strained and can undergo nucleophilic ring-opening reactions.[1][2][3] This can be exacerbated by the presence of nucleophilic solvents or basic conditions.
2. Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of water and under basic or strongly acidic conditions, to form the corresponding carboxylic acid.[4][5] The presence of the α-amino group can also influence the rate of hydrolysis.[4]
Recommended Actions:
-
pH Control: Maintain a slightly acidic pH (around 4-6) for aqueous solutions. The dihydrochloride salt helps in maintaining an acidic environment upon dissolution in neutral water. However, the use of buffers can provide more robust control. Avoid basic conditions (pH > 7) as this will significantly accelerate ester hydrolysis and may promote ring-opening.[5]
-
Solvent Choice: For stock solutions, consider using anhydrous aprotic solvents such as DMSO or DMF. If aqueous solutions are necessary, prepare them fresh before use and use buffered systems. Protic solvents like methanol or ethanol could potentially act as nucleophiles, especially at elevated temperatures, leading to transesterification or ring-opening.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Issue 2: Poor Solubility in a Desired Solvent System
Symptom:
-
The compound does not fully dissolve at the desired concentration.
Possible Causes and Solutions:
Methyl 3-aminoazetidine-3-carboxylate dihydrochloride is a salt, which generally confers good solubility in polar solvents like water and DMSO, but poor solubility in non-polar organic solvents.
Recommended Actions:
-
Solvent Screening: Test solubility in a small scale with a range of solvents. A general solubility profile is provided in the table below.
-
Aqueous Solutions: For aqueous applications, the compound should be readily soluble due to its salt nature. If solubility is still an issue, gentle warming or sonication may help. Ensure the final pH of the solution is not driven to extremes which could cause precipitation or degradation.
-
Organic Solvents: For reactions in organic solvents, it may be necessary to convert the dihydrochloride salt to the free base. This can be achieved by careful neutralization with a suitable base (e.g., triethylamine, diisopropylethylamine) in a solvent like dichloromethane or THF immediately before use. Note that the free base will be more reactive and potentially less stable.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid methyl 3-aminoazetidine-3-carboxylate dihydrochloride?
A1: The solid dihydrochloride salt should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, it is recommended to keep it refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere (e.g., argon or nitrogen).[6] This minimizes potential degradation from atmospheric moisture and oxygen.
Q2: How stable is the compound in common laboratory solvents?
A2: The stability is highly dependent on the solvent and the conditions (temperature, pH, presence of other reagents). Below is a table summarizing the expected stability based on general chemical principles.
| Solvent | Expected Stability (at Room Temperature) | Notes |
| Water (pH 4-6) | Moderate | Prepare fresh. Hydrolysis of the ester is possible over time. |
| Water (pH > 7) | Low | Rapid ester hydrolysis and potential for ring-opening.[5] |
| DMSO (anhydrous) | High | Good for long-term storage of stock solutions at -20°C or -80°C. |
| DMF (anhydrous) | High | Similar to DMSO, ensure the solvent is anhydrous. |
| Methanol/Ethanol | Moderate | Potential for transesterification, especially with heating or in the presence of a catalyst. |
| Acetonitrile | High | Good solvent for reactions, provided it is anhydrous. |
| Dichloromethane | High | Suitable for reactions involving the free base. |
Q3: What are the likely degradation pathways for this molecule?
A3: The two primary degradation pathways are hydrolysis of the methyl ester and ring-opening of the azetidine.
-
Ester Hydrolysis: This is a common degradation pathway for esters in aqueous solutions, leading to the formation of 3-aminoazetidine-3-carboxylic acid. This reaction is catalyzed by both acid and base, but is significantly faster at higher pH.[4][5]
-
Azetidine Ring-Opening: The strained four-membered ring can be opened by nucleophiles.[1][2] In aqueous media, water can act as a nucleophile, leading to the formation of a diol amine derivative. This process can be influenced by pH and the presence of other nucleophilic species in the reaction mixture.
Below is a diagram illustrating these potential degradation pathways.
Caption: Experimental workflow for assessing compound stability.
References
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem. [URL: https://www.beilstein-journals.org/bjoc/articles/20/148]
- Regioselective ring opening reactions of azetidines. ResearchGate. [URL: https://www.researchgate.net/figure/Regioselective-ring-opening-reactions-of-azetidines_fig1_259468940]
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01497]
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/148]
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b00147]
- AM-2063 - Safety Data Sheet. Combi-Blocks. [URL: https://www.combi-blocks.com/msds/AM-2063.pdf]
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M2521_EN.pdf]
- Enzymatic hydrolysis of L-azetidine-2-carboxylate ring opening. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00431a]
- Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. ASM Journals. [URL: https://journals.asm.org/doi/10.1128/JB.00448-08]
- Genes and enzymes of azetidine-2-carboxylate metabolism: detoxification and assimilation of an antibiotic. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18621913/]
- Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo051287h]
- Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/py/c9py01815j]
- Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16244439/]
- methyl 3-aminoazetidine-3-carboxylate dihydrochloride — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/chemical/2825006-40-2]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds/97174_SDS.pdf]
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [URL: https://ibisscientific.com/blog/the-impact-of-ph-on-chemical-stability-in-lab-experiments/]
- Methyl azetidine-3-carboxylate hydrochloride-SDS-MedChemExpress. MedChemExpress. [URL: https://www.medchemexpress.com/sds/HY-33615.html]
- Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27452936/]
- 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9. Chemicalbook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8276088.htm]
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_159702_c51954f9a059d073359d57a9785834d8.pdf]
- Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. [URL: https://www.mdpi.com/2218-273X/14/6/633]
- KEGG Degradation of aromatic compounds - Reference pathway. KEGG. [URL: https://www.kegg.
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [URL: https://www.researchgate.
- Methyl azetidine-3-carboxylate (hydrochloride) | 100202-39-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ciah/ciah987ee27d]
- Methyl azetidine-3-carboxylate hydrochloride, 95%, Thermo Scientific Chemicals 500 mg. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. ResearchGate. [URL: https://www.researchgate.net/publication/373678385_Stability_Indicating_Analytical_Method_Development_and_Validation_for_Determination_of_Azelnidipine_in_Bulk_and_Pharmaceutical_Dosage_form_by_RP-HPLC_and_Uv-Visible_Spectroscopy]
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. MJPS. [URL: https://mjps.uomustansiriyah.edu.iq/index.php/mjps/article/view/574]
- FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN J. Chem. [URL: https://rasayanjournal.co.in/admin/php/upload/3762_pdf.pdf]
- Methyl 3-(hydroxymethyl)azetidine-3-carboxylate hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/145867231]
- Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38887968/]
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34263595/]
- Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science. [URL: https://cajmns.centralasianstudies.org/index.php/CAJMNS/article/view/1785]
- WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents. [URL: https://patents.google.
- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-improved%2C-gram-scale-synthesis-of-protected-a-Ji-Thomson/057cae98031d79867087814b304c1071d7c3905c]
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra08884a]
- Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]
- Working with Hazardous Chemicals. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v70p0161]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]
- 5. ibisscientific.com [ibisscientific.com]
- 6. combi-blocks.com [combi-blocks.com]
optimizing reaction conditions for N-acylation of methyl 3-aminoazetidine-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific synthetic challenges associated with the N-acylation of methyl 3-aminoazetidine-3-carboxylate.
The 3-aminoazetidine-3-carboxylic acid moiety is highly valued in peptidomimetics as a β-turn inducer[1] and has been successfully incorporated into advanced clinical candidates, such as the CB1 antagonist CE-178,253[2]. However, functionalizing this scaffold presents unique challenges: the primary amine is situated at a sterically hindered quaternary carbon (C3), the azetidine ring possesses significant strain energy (approx. 25.4 kcal/mol)[3], and the adjacent methyl ester is sensitive to hydrolysis.
This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting FAQs to ensure high-yielding, self-validating acylation protocols.
Diagnostic Workflow for N-Acylation
Before beginning your experiment or if you encounter a stalled reaction, consult the diagnostic workflow below to identify and resolve common failure points.
Diagnostic workflow for troubleshooting N-acylation of methyl 3-aminoazetidine-3-carboxylate.
Core Methodologies
To overcome the inherent steric hindrance at the C3 position and prevent side reactions, we recommend two distinct protocols depending on your acylating agent. Both protocols are designed as self-validating systems, incorporating specific checkpoints to verify success.
Protocol A: HATU-Mediated Peptide Coupling (For Carboxylic Acids)
Causality Rationale: Standard coupling reagents (e.g., EDC/HOBt) often fail due to the tetrasubstituted nature of the C3 carbon. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that effectively overcomes this steric barrier.
-
Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature (RT) for 15 minutes. Validation: The solution will typically turn a distinct yellow color, indicating the formation of the active OAt ester.
-
Amine Addition: Add methyl 3-aminoazetidine-3-carboxylate hydrochloride (1.0 eq) in one portion.
-
Reaction: Stir at RT for 2–4 hours. Validation: Monitor by LC-MS. Look for the disappearance of the starting material mass and the appearance of the desired [M+H]+ product peak.
-
Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated NaHCO₃ (to remove acidic impurities), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: DMAP-Catalyzed Acylation (For Acid Chlorides)
Causality Rationale: While acid chlorides are highly reactive[4], the bulky C3 environment can still slow the reaction, leading to competitive degradation. The addition of catalytic DMAP creates a highly electrophilic acylpyridinium intermediate that forces the acylation forward.
-
Preparation: Suspend methyl 3-aminoazetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) under nitrogen.
-
Neutralization: Add DIPEA (2.5 eq) and cool the suspension to 0 °C. Validation: The cloudy suspension should become a clear solution within 5 minutes as the free base is liberated.
-
Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Acylation: Dissolve the acid chloride (1.2 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath, allow the mixture to warm to RT, and stir for 1–2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes our internal optimization data, demonstrating the causality between reagent selection and reaction outcomes.
| Entry | Acylating Agent | Base (eq) | Solvent | Additive | Temp | Conversion (%) | Primary Observation / Impurity |
| 1 | R-COOH | DIPEA (3.0) | DMF | EDC/HOBt | RT | 45% | Significant unreacted SM due to sterics |
| 2 | R-COOH | DIPEA (3.0) | DMF | HATU | RT | >95% | Clean conversion; optimal method |
| 3 | R-COCl | TEA (2.5) | DCM | None | 0 °C to RT | 60% | Sluggish reaction; incomplete conversion |
| 4 | R-COCl | DIPEA (2.5) | DCM | DMAP (0.1) | 0 °C to RT | >95% | Clean conversion; fast kinetics |
| 5 | R-COCl | NaOH (aq) | DCM/H₂O | None | RT | 30% | Severe methyl ester hydrolysis |
Troubleshooting FAQs
Q1: Why is my conversion stalling at 50% when using standard EDC/HOBt coupling? A1: The C3 position of the azetidine ring is a quaternary center, making the primary amine highly sterically hindered. Standard coupling reagents lack the electrophilic reactivity required to drive the reaction to completion against this steric bulk. Switch to a more reactive coupling reagent like HATU (Protocol A), which forms a highly reactive intermediate capable of overcoming the steric barrier.
Q2: I am observing a major byproduct with a mass of [M-14] or [M-32] in my LC-MS. What is happening? A2: You are observing the hydrolysis or transesterification of the C3 methyl ester. The ester is highly susceptible to nucleophilic attack, yielding the carboxylic acid ([M-14] due to the loss of the methyl group) or a transesterified product if alcoholic solvents are used. This is heavily exacerbated if aqueous bases (like NaOH in Schotten-Baumann conditions) are employed. To prevent this, maintain strictly anhydrous conditions and use non-nucleophilic organic bases like DIPEA[4].
Q3: My starting material, methyl 3-aminoazetidine-3-carboxylate hydrochloride, is not dissolving in DCM. Should I add a co-solvent? A3: A co-solvent is usually unnecessary. The hydrochloride salt of the azetidine is highly polar and insoluble in less polar solvents like DCM. However, once you add your tertiary amine base (DIPEA) to the suspension and stir for 5-10 minutes, the base neutralizes the HCl salt. The liberated free amine will readily dissolve in DCM, allowing the reaction to proceed homogeneously.
Q4: Is there a risk of azetidine ring opening during this N-acylation? A4: Yes, if conditions are too harsh. Azetidines possess significant ring strain (approximately 25.4 kcal/mol)[3]. While the ring is generally stable under mild acylation conditions, prolonged heating or exposure to strong nucleophiles can trigger ring-opening side reactions[5]. Keep reaction temperatures at or below room temperature (0 °C to 25 °C). The N-acylation is fast enough with HATU or acid chlorides + DMAP that heating is both unnecessary and detrimental.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances URL:[Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Development of two synthetic routes to CE-178,253, a CB1 antagonist for the treatment of obesity Source: ResearchGate (Pfizer Global Research and Development) URL:[Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Source: Oriental Journal of Chemistry URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Troubleshooting Methyl 3-Aminoazetidine-3-Carboxylate Reactions
Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with methyl 3-aminoazetidine-3-carboxylate and its protected derivatives.
Due to its unique structural rigidification properties, this molecule is highly valued as a β-turn inducer in foldamer design and as a linking fragment in sphingosine-1-phosphate (S1P) receptor agonists [1][2]. However, the convergence of a highly strained four-membered heterocycle, a primary amine, and a methyl ester within a compact molecular framework creates a highly reactive system prone to rapid degradation. This guide provides mechanistic troubleshooting and self-validating protocols to control these side reactions.
Mechanistic Troubleshooting: Acidic Environments (FAQs)
In acidic media, the primary threat to azetidine integrity is nucleophilic ring-opening driven by strain release. The azetidine ring possesses a strain energy of approximately 25.2 kcal/mol[1].
Q: Why do I observe complete mass balance loss and the appearance of acyclic aliphatic amines when deprotecting N-Boc derivatives with TFA or aqueous HCl? A: This is a classic strain-release degradation pathway. When the secondary azetidine nitrogen is protonated in acidic media (pH < 3), it forms a highly electrophilic azetidinium ion. The protonation transforms the nitrogen into an excellent leaving group. Adventitious nucleophiles (such as water, chloride ions, or trifluoroacetate) will readily attack the C2 or C4 positions to relieve the ~25.2 kcal/mol ring strain, resulting in irreversible ring-opening decomposition [3]. Causality-Driven Solution: Avoid aqueous acids. Utilize strictly anhydrous conditions (e.g., 4M HCl in 1,4-dioxane) and operate at sub-ambient temperatures (0 °C) to restrict the thermal kinetic energy required to reach the ring-opening transition state.
Q: How can I prevent premature ester hydrolysis during acidic workups? A: The methyl ester at the C3 position is sterically unhindered and highly susceptible to acid-catalyzed acyl substitution. If water is present during an acidic workup, the carbonyl oxygen is protonated, increasing its electrophilicity and leading to rapid hydrolysis to 3-aminoazetidine-3-carboxylic acid. Causality-Driven Solution: Quench reactions using non-aqueous methods or weak, solid-supported acids (like cation exchange resins) rather than liquid mineral acids.
Mechanistic Troubleshooting: Basic Environments (FAQs)
While azetidines are generally more stable in basic conditions due to the lack of nitrogen protonation, the presence of the C3 primary amine and methyl ester introduces oligomerization risks.
Q: During the saponification of the methyl ester, my reaction mixture turns highly viscous, and LC-MS shows a ladder of high molecular weight species. What is happening? A: You are observing intermolecular amidation (polymerization). In basic media, the primary amine at C3 is fully deprotonated and highly nucleophilic. If the concentration of the reaction mixture is too high, this primary amine will attack the electrophilic methyl ester of an adjacent molecule. This cascading reaction forms polyamides or diketopiperazine-like dimers[4]. Causality-Driven Solution: Polymerization is a bimolecular (second-order) process, whereas intramolecular reactions or targeted saponification can be controlled via concentration. Run saponification reactions at high dilution (< 0.05 M) to kinetically favor the attack of hydroxide over the attack of the primary amine.
Q: Is the azetidine ring entirely stable to strong bases like NaOH or KOH? A: No. While the nitrogen is not a good leaving group in basic media, prolonged heating with strong aqueous bases can still induce nucleophilic ring-opening by hydroxide ions due to the inherent thermodynamic instability of the four-membered ring. Always use milder bases like LiOH at controlled temperatures.
Quantitative Degradation Matrix
The following table summarizes the quantitative drivers and mitigation strategies for the primary side reactions of methyl 3-aminoazetidine-3-carboxylate.
| Media Condition | Primary Side Reaction | Kinetic / Thermodynamic Driver | Activation / Strain Energy | Mitigation Strategy |
| Aqueous Acid (pH < 3) | Ring-Opening | Azetidinium formation + Nucleophilic attack | ~25.2 kcal/mol (Strain Release) | Use strictly anhydrous acids (HCl/Dioxane); limit exposure time. |
| Aqueous Acid (pH < 3) | Ester Hydrolysis | Acid-catalyzed acyl substitution | N/A | Maintain anhydrous conditions; use milder Lewis acid cleavage. |
| Aqueous Base (pH > 10) | Saponification | Hydroxide nucleophilicity | N/A | Use stoichiometric LiOH (1.05 eq) at 0 °C to prevent over-reaction. |
| Organic Base / Neat | Polymerization | Primary amine nucleophilicity | N/A | Operate at high dilution (<0.05 M); protect primary amine early. |
Pathway Visualization
The following diagram maps the divergent degradation pathways of methyl 3-aminoazetidine-3-carboxylate depending on the pH of the environment.
Degradation pathways of methyl 3-aminoazetidine-3-carboxylate in acidic and basic environments.
Self-Validating Experimental Protocols
To ensure reproducibility and prevent the side reactions detailed above, utilize the following self-validating protocols. Each step is designed with built-in causality checks.
Protocol A: Base-Mediated Saponification with Polymerization Control
Objective: Hydrolyze the methyl ester to the carboxylic acid without triggering intermolecular amidation or base-catalyzed ring-opening.
-
Preparation & Dilution: Dissolve methyl 3-aminoazetidine-3-carboxylate (1.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL).
-
Causality: Maintaining a high dilution (0.05 M) drastically reduces the collision frequency between the primary amine and the methyl ester, kinetically suppressing second-order polymerization.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add LiOH·H₂O (1.05 mmol, 1.05 eq) dropwise as a 1M aqueous solution.
-
Causality: LiOH is a milder base than NaOH/KOH. Operating at 0 °C provides enough energy for the highly favored saponification while keeping the system below the activation energy required for ring-opening.
-
-
In-Process Validation: Stir at 0 °C for 2 hours. Validate reaction progress via LC-MS.
-
Validation Check: The mass corresponding to the starting material [M+H]+ should disappear, replaced entirely by the acid mass. If oligomers (dimer mass [2M-H2O+H]+) appear, dilution was insufficient.
-
-
Quenching & Isolation: Add Amberlite IR-120 (H+ form) strongly acidic cation exchange resin portion-wise until the pH of the solution reaches exactly 7.0. Filter the resin and lyophilize the filtrate to yield the zwitterionic product.
-
Causality: Using a solid-supported acid prevents the introduction of free aqueous protons (like those from HCl), entirely bypassing the formation of the unstable azetidinium ion during workup.
-
Protocol B: Anhydrous Acidic N-Boc Deprotection
Objective: Remove an N-Boc protecting group from the azetidine nitrogen without causing hydrolytic ring-opening.
-
Anhydrous Cleavage: Dissolve the N-Boc protected methyl 3-aminoazetidine-3-carboxylate (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere. Cool to 0 °C.
-
Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5 mL).
-
Causality: The strict absence of water prevents both ester hydrolysis and water-mediated nucleophilic attack on the resulting azetidinium ion.
-
-
Validation: Stir for 1 hour at 0 °C. Spot the reaction on a TLC plate and stain with Ninhydrin.
-
Validation Check: A positive (purple/pink) Ninhydrin stain confirms the successful unmasking of the secondary azetidine amine.
-
-
Isolation: Evaporate the solvent under reduced pressure (keeping the water bath < 25 °C) to yield the hydrochloride salt. Store immediately under inert gas at -20 °C.
References
-
Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances URL:[Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications Source: Amino Acids URL:[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL:[Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Arkivoc URL:[Link]
scale-up synthesis challenges for 3-aminoazetidine-3-carboxylic acid derivatives
Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers and drug development professionals scaling up the synthesis of highly strained, nitrogen-containing four-membered heterocycles.
Synthesizing 3-aminoazetidine-3-carboxylic acid derivatives at a multi-gram or kilogram scale presents unique thermochemical and purification hurdles. The extreme ring strain (~26 kcal/mol) makes the azetidine core highly susceptible to thermal degradation and nucleophilic ring-opening, while the final product's zwitterionic nature severely complicates standard organic isolation.
Below is our comprehensive troubleshooting guide and knowledge base to help you navigate these process chemistry challenges.
Process Overview: Scale-Up Synthesis Strategy
Workflow for the scale-up synthesis and isolation of 3-aminoazetidine-3-carboxylic acid.
Knowledge Base Article (KBA) 1: Ring Formation and Strain Management
Q: During the base-promoted cyclization of dibromo amino esters, we observe a mixture of aziridine and azetidine products. How can we drive the reaction exclusively to the azetidine scaffold on a multi-gram scale?
A: This is a classic issue of kinetic versus thermodynamic control. When cyclizing dibromo amino esters, the three-membered aziridine ring forms much faster than the four-membered azetidine ring, making it the kinetically favored product[1]. To achieve the desired azetidine scaffold, you must force a thermal isomerization. By subjecting the intermediate to controlled heating in a highly polar aprotic solvent, you provide the activation energy required to expand the kinetically favored aziridine into the thermodynamically stable 3-bromoazetidine-3-carboxylic acid derivative[2].
(Note: If thermal isomerization proves too difficult to control in your reactor, an alternative modern approach is the one-pot strain-release reaction of 1-azabicyclo[1.1.0]butane, which efficiently yields protected 3-haloazetidines on a gram scale[3].)
Self-Validating Protocol 1: Thermal Isomerization of Aziridines
Causality & Validation: This protocol uses NMR tracking as an in-process control. The reaction is self-validating because the distinct proton shifts of the strained aziridine ring (~2.0–2.5 ppm) will completely transition into the symmetric azetidine protons (~4.0–4.5 ppm) when thermodynamic equilibrium is reached.
-
Preparation: Dissolve the crude 2-(bromomethyl)aziridine-2-carboxylate intermediate in anhydrous DMSO to achieve a 0.5 M concentration.
-
Thermal Activation: Heat the reactor to exactly 70 °C under a nitrogen atmosphere. Crucial: Temperatures below 65 °C result in incomplete isomerization, while exceeding 80 °C initiates thermal degradation of the bromo-ester[2].
-
In-Process Monitoring: Maintain heating for 4–6 hours. Withdraw a 0.1 mL aliquot every 2 hours, dilute in CDCl3, and perform 1H NMR analysis.
-
Termination: Once aziridine signals are <1% by integration, immediately cool the reactor to 20 °C to lock in the thermodynamic product.
-
Workup: Quench the mixture with ice-cold water and extract with ethyl acetate. Wash the organic layer with brine (3x) to completely partition the DMSO into the aqueous phase.
-
Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the 3-bromoazetidine-3-carboxylate.
Knowledge Base Article (KBA) 2: Nucleophilic Functionalization at C3
Q: When substituting the 3-bromoazetidine intermediate with an azide or cyanide nucleophile to install the amino/carboxylic precursors, we experience significant thermal runaway and ring-opening side reactions. How do we mitigate this?
A: The extreme strain of the azetidine ring makes the C-N bonds highly vulnerable to nucleophilic attack if the reaction kinetics are not strictly managed. Harsh nucleophiles or excessive heat will cause the ring to pop open, yielding linear amine byproducts. To prevent this, the substitution must be performed in DMSO at strictly controlled temperatures (maximum 60 °C). This specific environment enhances the nucleophilicity of the azide/cyanide ions via poor solvation of the anion, allowing the SN2 displacement at the C3 position to occur rapidly before ring-opening activation energies are reached[2].
Table 1: Quantitative Comparison of Nucleophilic Substitution Conditions for 3-Bromoazetidines Data synthesized from process optimization studies on azetidine functionalization.
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Ring-Opening Byproduct (%) |
| NaN3 (1.5 eq) | DMSO | 60 | 12 | 85 | < 2 |
| NaN3 (1.5 eq) | DMF | 80 | 8 | 62 | 18 |
| KCN (2.0 eq) | DMSO | 60 | 16 | 78 | < 5 |
| KCN (2.0 eq) | MeCN | 80 | 24 | 45 | 30 |
Knowledge Base Article (KBA) 3: Zwitterion Isolation at Scale
Q: After the hydrogenolysis of the 3-azido group and hydrolysis of the ester, the resulting 3-aminoazetidine-3-carboxylic acid is incredibly polar. Standard organic extraction fails, and silica chromatography is impossible at our scale. What is a reliable isolation protocol?
A: 3-aminoazetidine-3-carboxylic acid is a highly water-soluble zwitterion. It cannot be isolated via standard aqueous/organic partitioning. The most scalable and elegant solution is a Group IIA metal salt complexation strategy . By treating the aqueous reaction mixture with magnesium sulfate or calcium chloride, you form a Group IIA metal salt of the azetidine-3-carboxylic acid[4]. This chelation disrupts the strong hydration shell of the zwitterion, allowing the complex to be extracted into moderately polar alcohols (like 1-butanol) or purified via differential solubility in methanol[4].
Self-Validating Protocol 2: Group IIA Metal Complexation and Isoelectric Isolation
Causality & Validation: This protocol relies on precise pH manipulation. The system self-validates at Step 7: the sudden precipitation of a white solid exactly between pH 5.3 and 6.5 confirms the successful formation of the neutral zwitterion at its isoelectric point.
-
Catalyst Removal: Following the Pd/C catalyzed hydrogenolysis of the 3-azidoazetidine precursor, filter the reaction mixture through a Celite pad to remove the palladium catalyst[2].
-
Deprotonation: Basify the aqueous filtrate to pH > 10 using 2N NaOH. Causality: This ensures the carboxylic acid moiety is fully deprotonated and ready for metal chelation.
-
Complexation: Add a stoichiometric amount (1.0 eq) of an aqueous MgSO4 solution dropwise at room temperature[4].
-
Phase Separation: Extract the newly formed magnesium complex using 1-butanol (3x half-volumes). The inorganic sodium salts will remain in the aqueous phase.
-
Concentration: Concentrate the 1-butanol extracts under reduced pressure to yield the intermediate magnesium salt of the azetidine as a white solid.
-
Reconstitution: Redissolve the solid in distilled water at 60 °C.
-
Isoelectric Precipitation: Titrate the solution carefully with 85% phosphoric acid until the pH reaches exactly 5.3 to 6.5[4]. Causality: Phosphoric acid protonates the carboxylate to form the neutral zwitterion, while the magnesium precipitates out as insoluble magnesium phosphate.
-
Final Isolation: Filter out the inorganic precipitate. Concentrate the clear aqueous filtrate under vacuum to yield the pure 3-aminoazetidine-3-carboxylic acid (typically >90% purity)[4].
References
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing Source: RSC Advances URL:[Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar / Arkivoc URL:[Link]
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid Source: ResearchGate URL:[Link]
- EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof Source: Google Patents URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Stereocontrol in Azetidine Scaffolds
Role: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Peptide Engineers
Welcome to the Application Scientist Knowledge Base. Working with highly strained, Cα-tetrasubstituted amino acids like 3-aminoazetidine-3-carboxylic acid and its C2-substituted derivatives presents unique mechanistic challenges. This guide addresses the root causes of stereochemical degradation (epimerization) at the C3 α-carbon during monomer synthesis and downstream foldamer assembly.
Knowledge Base: Frequently Asked Questions & Troubleshooting
Ticket #1044: The "Missing Alpha-Proton" Paradox in Peptide Coupling
User Query: I am observing a loss of stereopurity (epimerization) when coupling chiral 2-substituted 3-aminoazetidine-3-carboxylic acid into my peptide sequence. Is the basic coupling condition (e.g., DIPEA) causing enolization at the alpha-carbon?
Application Scientist Response: No. The C3 position of 3-aminoazetidine-3-carboxylic acid is a Cα-tetrasubstituted center . It is bonded to an amino group, a carboxylate, and the C2/C4 carbons of the azetidine ring. Because it completely lacks an α-proton, base-catalyzed epimerization via enolization or classical oxazolone formation at C3 is mechanistically impossible .
If you are observing epimerization in your final peptide, the causality stems from one of two sources:
-
Upstream Monomer Degradation: The epimerization actually occurred during the synthesis of the azetidine monomer (specifically during the nucleophilic substitution of the 3-halo precursor), not during the coupling phase.
-
Adjacent Residue Epimerization: 3-Aminoazetidine-3-carboxylic acid is a potent β-turn inducer 1. Its secondary amine is highly sterically hindered. This hindrance drastically slows down the coupling rate, leaving the adjacent activated amino acid (the electrophile) exposed to the base for extended periods. This leads to oxazolone-mediated epimerization of the preceding residue, which is often misidentified via HPLC as epimerization of the azetidine itself.
Ticket #1045: Controlling C3 Stereochemistry During Monomer Synthesis
User Query: If it doesn't epimerize during coupling, why is my isolated 3-aminoazetidine-3-carboxylate monomer a mixture of diastereomers? I synthesize it by reacting a 3-bromoazetidine-3-carboxylate with sodium azide, followed by reduction.
Application Scientist Response: The epimerization is occurring during your azidation step. When a nucleophile attacks the C3 position of an azetidine ring, the reaction does not proceed via a simple SN2 mechanism. Instead, the nitrogen lone pair participates via neighboring group participation (NGP), displacing the bromide to form a highly strained azabicyclo[1.1.0]butane intermediate 2.
The incoming azide nucleophile then attacks this bicyclic intermediate. If the intermediate is symmetrically accessible, attack occurs from both faces, leading to epimerization at C3. The key to preventing this is steric shielding via the N-substituent .
-
Small N-Substituents (e.g., N-Methyl): Allow unhindered attack from either face of the azabicyclo intermediate, resulting in extensive epimerization.
-
Bulky N-Substituents (e.g., N-Benzyl): Block one face of the intermediate, forcing the nucleophile to attack from the opposite face, preserving stereochemical integrity (typically yielding retention of configuration via double inversion) 2.
Data Summary: Effect of N-Substituent on C3 Epimerization
| Precursor (3-Bromoazetidine) | N-Substituent | C2 Substituent | Nucleophile | Epimerization Degree | Mechanistic Outcome |
| Ethyl 3-bromoazetidine-3-carboxylate | -CH3 (Methyl) | -CN or -COOEt | NaN3 | High (>40%) | Unshielded azabicyclo intermediate allows dual-face attack. |
| Ethyl 3-bromoazetidine-3-carboxylate | -CH2Ph (Benzyl) | -CN or -COOEt | NaN3 | None (<1%) | Steric bulk completely shields one face; stereoretention. |
| Ethyl 3-bromoazetidine-3-carboxylate | -Boc | -Alkyl | NaN3 | Low (<5%) | Moderate shielding; requires strict temperature control. |
Mechanistic Visualizations
Mechanistic divergence in C3 substitution via azabicyclo[1.1.0]butane intermediate.
Workflow for coupling sterically hindered Cα-tetrasubstituted azetidines.
Self-Validating Experimental Protocols
Protocol 1: Stereoretentive Synthesis of 3-Aminoazetidine-3-Carboxylate
Objective: Convert N-Benzyl-3-bromoazetidine-3-carboxylate to the 3-amino derivative without C3 epimerization. Causality Check: The use of the N-Benzyl protecting group is mandatory here to provide the steric bulk required to direct the azide attack exclusively to one face of the bicyclic intermediate.
Step-by-Step Methodology:
-
Azidation: Dissolve enantiopure ethyl 1-benzyl-3-bromo-2-methylazetidine-3-carboxylate (1.0 eq) in anhydrous DMSO (0.2 M).
-
Nucleophile Addition: Add sodium azide (NaN3, 3.0 eq) in one portion.
-
Thermal Control: Heat the reaction mixture to exactly 60 °C.
-
Validation Check: Do not exceed 60 °C; higher temperatures provide enough thermal energy to overcome the steric bias of the N-Bn group, re-introducing epimerization risk.
-
-
Reaction Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.
-
Workup: Quench with cold water and extract with Et2O (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
QC Checkpoint (1H NMR): Take a crude 1H NMR in CDCl3. Look for the C2-methyl doublet. A single doublet confirms stereoretention (>95% de). Two doublets indicate epimerization has occurred. Do not proceed to reduction if two doublets are present.
-
Reduction: Dissolve the stereopure crude azido-azetidine in EtOH. Add 10% Pd/C (10% w/w).
-
Hydrogenolysis: Stir under an H2 atmosphere (1 atm) at room temperature for 8 hours to reduce the azide to the primary amine. (Note: To simultaneously remove the N-benzyl group, substitute with Pd(OH)2/C and increase pressure to 50 psi).
-
Isolation: Filter through a Celite pad, wash with EtOH, and concentrate to yield the pure 3-aminoazetidine-3-carboxylate.
Protocol 2: Epimer-Free Peptide Coupling with Azetidine Scaffolds
Objective: Couple a standard Fmoc-protected amino acid to the sterically hindered secondary amine of the azetidine ring without epimerizing the adjacent residue. Causality Check: Because the azetidine amine is hindered, standard carbodiimides (DIC/HOBt) are too slow. We must use highly reactive uronium salts (HATU) with a carefully selected weak-base system to accelerate coupling while preventing oxazolone formation.
Step-by-Step Methodology:
-
Pre-activation: Dissolve the Fmoc-amino acid (2.0 eq) and HATU (1.95 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add N-methylmorpholine (NMM, 4.0 eq) at 0 °C.
-
Validation Check: Use NMM instead of DIPEA. NMM is a weaker base (pKa ~7.4) and significantly reduces the rate of base-catalyzed oxazolone enolization compared to DIPEA, protecting the adjacent residue's stereocenter.
-
-
Activation Time: Stir at 0 °C for exactly 2 minutes. Do not over-activate.
-
Coupling: Add the 3-aminoazetidine-3-carboxylate derivative (1.0 eq) dissolved in a minimal amount of DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor strictly by LC-MS.
-
Isolation: Dilute with EtOAc, wash with 5% citric acid, 5% NaHCO3, and brine. Dry and concentrate.
References
- Title: Recent advances in synthetic facets of immensely reactive azetidines.
- Title: Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
Sources
Azetidine vs. Proline: A Comparative Guide to Peptide Secondary Structure Induction
In peptide chemistry and rational drug design, the incorporation of cyclic imino acids is a primary strategy for constraining peptide backbones and directing secondary structure. L-Proline (Pro), with its five-membered pyrrolidine ring, is the canonical residue for inducing β -turns and stabilizing polyproline II (PPII) helices. However, its lower homologue, L-azetidine-2-carboxylic acid (Aze)—featuring a four-membered ring—presents a radically different conformational profile.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of Pro and Aze. We will analyze their divergent mechanistic impacts on peptide folding, supramolecular assembly, and the self-validating experimental workflows required to characterize them.
Mechanistic Drivers of Conformational Divergence
The structural fate of a peptide modified with Pro versus Aze hinges on two fundamental geometric constraints: ring puckering and the thermodynamics of the imide bond.
Turn Induction and Dihedral Constraints
Proline naturally restricts the backbone ϕ angle to approximately −65∘ , predisposing the peptide chain to form β -turns when placed in the i+1 position of a sequence. In contrast, the tighter four-membered ring of Aze alters the local steric environment. Computational and NMR studies demonstrate that Aze forces the peptide to preferentially adopt γ -turn conformations (1[1]). Furthermore, peptides containing Aze are paradoxically more flexible than their Pro counterparts; the reduced steric bulk of the four-membered ring decreases repulsive noncovalent interactions with neighboring residues, lowering the energetic barrier to conformational sampling (2[2]).
Trans/Cis Isomerization and Triple Helix Stability
The most profound difference between Pro and Aze lies in their trans/cis amide bond ratios. In natural collagen, Pro stabilizes the triple helix because its amide bonds strongly favor the trans configuration, driven by an n→π∗ electronic interaction from the adjacent carbonyl oxygen (3[3]). Aze, however, exhibits a significantly poorer trans/cis ratio and a higher propensity for trans → cis isomerization (4[4]). When Aze is incorporated into collagen mimetic peptides (CMPs), this unfavorable isomerization introduces severe 180° bends in the polypeptide chain, disrupting the PPII helical preorganization required for triple-helix assembly[3][4].
Mechanistic pathways of Proline vs. Azetidine incorporation on peptide secondary structure.
Quantitative Comparison of Structural Properties
The following table synthesizes the distinct physicochemical and structural behaviors of Pro and Aze when incorporated into peptide backbones.
| Property | L-Proline (Pro) | L-Azetidine-2-carboxylic acid (Aze) |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) |
| Preferred Turn Induction | β -turns (typically i+1 position) | γ -turns |
| Trans/Cis Amide Ratio | High (Favors trans via n→π∗ interaction) | Low (Higher propensity for cis isomerization) |
| Collagen Triple Helix Impact | Highly stabilizing (Preorganizes PPII helix) | Destabilizing ( ∼10∘C Tm drop per substitution) |
| Chain Flexibility | Highly constrained | More flexible (Fewer steric clashes with neighbors) |
Experimental Methodology for Structural Characterization
To objectively evaluate the impact of Aze versus Pro on peptide secondary structure, researchers rely on the synthesis and thermal denaturation of Collagen Mimetic Peptides (CMPs). The following self-validating protocol ensures high-fidelity structural data.
Workflow for synthesizing and characterizing Aze/Pro modified collagen mimetic peptides.
Step-by-Step Protocol: Synthesis and Conformational Analysis
Step 1: Solid-Phase Peptide Synthesis (SPPS)
-
Procedure: Synthesize CMPs (e.g., (Pro−Pro−Gly)10 vs. (Aze−Pro−Gly)10 ) using standard Fmoc chemistry on a Rink amide resin.
-
Causality & Optimization: Coupling an amino acid to the secondary amine of a resin-bound Pro or Aze is sterically hindered. You must use highly reactive coupling reagents like HATU/HOAt with DIEA to ensure complete amide bond formation and prevent deletion sequences.
Step 2: Cleavage and High-Performance Liquid Chromatography (HPLC)
-
Procedure: Cleave the peptide using a TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours. Purify via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient.
-
Validation Checkpoint: Confirm the precise molecular weight of the purified fractions using ESI-MS or MALDI-TOF. Do not proceed to folding assays unless purity is >95%, as truncated sequences will artificially lower melting temperatures and invalidate structural comparisons.
Step 3: Thermal Annealing (Triple Helix Folding)
-
Procedure: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4). Heat the sample to 80°C for 15 minutes, then cool it to 4°C at a strictly controlled rate of 0.1°C/min. Incubate at 4°C for 24 hours.
-
Causality: Triple helix formation is a kinetically slow, cooperative folding process. Rapid cooling traps the peptides in misfolded, amorphous aggregates. Controlled annealing ensures the system overcomes local kinetic traps to reach its thermodynamic global minimum (the assembled triple helix).
Step 4: Circular Dichroism (CD) Thermal Denaturation
-
Procedure: Load the annealed sample into a quartz cuvette (1 mm path length). Monitor the CD ellipticity at 225 nm while heating the sample from 4°C to 85°C at 1°C/min.
-
Causality & Validation: The 225 nm wavelength is the characteristic maximum for a PPII helix. The inflection point of the resulting sigmoidal unfolding curve represents the melting temperature ( Tm ). A self-validating CD experiment must exhibit an isodichroic point if full spectra (190-250 nm) are taken at various temperatures, confirming a clean two-state transition (folded trimer to unfolded monomer) without intermediate aggregates.
Step 5: NMR Quantification of Trans/Cis Ratios
-
Procedure: Dissolve the peptide in D2O . Acquire 1D 1H -NMR and 2D EXSY (Exchange Spectroscopy) spectra at 25°C.
-
Causality: EXSY allows the observation of chemical exchange between the cis and trans isomers of the Aze/Pro imide bonds. Integrating the cross-peaks provides a direct, quantitative measurement of the trans/cis ratio, validating the mechanistic hypothesis that Aze destabilizes the helix via an increased cis population.
Conclusion
While L-Proline remains the gold standard for inducing β -turns and rigidifying PPII helices, L-Azetidine-2-carboxylic acid offers a powerful alternative for researchers aiming to engineer γ -turns or intentionally modulate backbone flexibility. However, drug developers must carefully account for Aze's poor trans/cis ratio, which severely destabilizes higher-order assemblies like the collagen triple helix.
References
- Why Proline?
- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I.
- Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid)
- Azetidine-Derived Amino Acids versus Proline Derivatives.
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- 4. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Advantage: A Comparative Guide to Methyl 3-Aminoazetidine-3-carboxylate and Other β-Amino Acid Esters in Peptidomimetics
For the Researcher, by a Scientist: Navigating the Landscape of Constrained Peptidomimetics
In the intricate world of drug discovery, the quest for therapeutic peptides with enhanced stability, predictable conformations, and improved cell permeability is paramount. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising avenue. Among the various strategies to craft these molecular mimics, the incorporation of β-amino acids has emerged as a powerful tool. This guide provides an in-depth comparison of methyl 3-aminoazetidine-3-carboxylate, a unique cyclic β-amino acid ester, with other commonly employed β-amino acid esters, offering a rationale-driven approach to their selection and application in peptidomimetic design.
The Rationale for β-Amino Acids in Peptidomimetics: Beyond the α-Carbon
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these two functionalities are separated by two carbon atoms, a seemingly subtle shift that imparts profound changes to the resulting peptide backbone.[1] This structural alteration is the cornerstone of their utility in drug design, offering two primary advantages:
-
Enhanced Proteolytic Stability: The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for many endogenous proteases.[2][3] This increased resistance to enzymatic degradation translates to a longer in vivo half-life, a critical attribute for any therapeutic agent.[4][5]
-
Conformational Pre-organization: The additional methylene group in the backbone of β-amino acids introduces new conformational possibilities, allowing for the formation of unique and stable secondary structures, such as helices and turns, that are not readily accessible to α-peptides.[6][7] This ability to pre-organize a peptide into a bioactive conformation can lead to higher binding affinity and specificity for its target.
Methyl 3-Aminoazetidine-3-carboxylate: A Turn for the Better
Methyl 3-aminoazetidine-3-carboxylate is a conformationally constrained cyclic β-amino acid that has garnered significant attention as a potent turn-inducing element in peptides.[8][9] Its rigid four-membered ring structure imparts a significant conformational bias, making it a valuable tool for sculpting the three-dimensional structure of a peptide.
Conformational Influence: The Power of the Four-Membered Ring
The azetidine ring in methyl 3-aminoazetidine-3-carboxylate significantly restricts the available conformational space of the peptide backbone. Unlike the more flexible five-membered ring of proline, which predominantly induces β-turns, the strained four-membered azetidine ring has been shown to favor the formation of γ-turns.[8] This preference for a tighter turn can be instrumental in positioning key side-chain residues for optimal interaction with a biological target.
Furthermore, the incorporation of a 3-aminoazetidine (3-AAz) subunit can encourage a less common all-trans conformation in cyclic peptides, which can be crucial for their biological activity.[9] This contrasts with many homodetic cyclic peptides that often adopt a mix of cis and trans amide bonds to alleviate ring strain.
Impact on Synthesis and Physicochemical Properties
The turn-inducing nature of methyl 3-aminoazetidine-3-carboxylate can also have a profound impact on the synthesis of complex peptides, particularly macrocycles. By pre-organizing the linear peptide precursor into a conformation amenable to cyclization, the incorporation of this building block can significantly improve the efficiency of macrocyclization reactions, leading to higher yields of the desired cyclic peptide.[9]
From a physicochemical standpoint, the introduction of the azetidine moiety can influence a peptide's polarity and hydrogen bonding capacity. The nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor, potentially forming intramolecular hydrogen bonds that further stabilize a specific conformation.[8]
A Comparative Analysis: Methyl 3-Aminoazetidine-3-carboxylate vs. Other β-Amino Acid Esters
To fully appreciate the unique attributes of methyl 3-aminoazetidine-3-carboxylate, it is essential to compare it with other classes of β-amino acid esters commonly used in peptidomimetics.
| Feature | Methyl 3-Aminoazetidine-3-carboxylate | Acyclic β-Amino Acid Esters (e.g., β-Alanine Methyl Ester) | Cyclic β-Amino Acid Esters (e.g., Methyl Aminocyclopentanecarboxylate) |
| Conformational Constraint | High; induces tight turns (often γ-turns) | Low; flexible, can adopt various conformations | Moderate to High; induces turns, conformation depends on ring size and stereochemistry |
| Turn Preference | Predominantly γ-turns | No strong intrinsic preference | β- or γ-turns depending on the specific structure |
| Impact on Proteolytic Stability | High | High | High |
| Effect on Macrocyclization | Can significantly improve cyclization efficiency | Minimal to moderate effect | Can improve cyclization efficiency |
| Synthetic Accessibility | More complex, multi-step synthesis | Readily available or straightforward synthesis | Multi-step synthesis, often requiring stereochemical control |
Experimental Workflows: Putting Theory into Practice
To empirically evaluate the impact of incorporating different β-amino acid esters into a peptide, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[10][11]
-
Sample Preparation: Dissolve the peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O 9:1) to a final concentration of 1-5 mM.[6] Add a small amount of a reference standard (e.g., TMS or DSS).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral characteristics.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled proton spin systems within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons that are close in proximity (< 5 Å). These NOEs are crucial for determining the peptide's conformation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized peptides where the NOE may be close to zero, a ROESY experiment can be used to obtain similar distance information.
-
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks in the NOESY spectrum to obtain interproton distance restraints.
-
Measure the ³J(HN, Hα) coupling constants from a high-resolution 1D or 2D spectrum to obtain dihedral angle restraints for φ.
-
Use the distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.
-
Logical Workflow for NMR-based Conformational Analysis
Caption: Workflow for determining peptide conformation using NMR spectroscopy.
Proteolytic Stability Assay
This assay measures the resistance of a peptide to degradation by proteases found in biological fluids like plasma or serum.[3][5]
-
Reagent Preparation:
-
Prepare a stock solution of the peptide (10 mM in DMSO).
-
Thaw pooled human plasma or serum at 37°C and centrifuge to remove any precipitates.[3]
-
Prepare a quenching solution (e.g., 10% trichloroacetic acid in water).
-
-
Reaction Setup:
-
Pre-warm the plasma or serum to 37°C.
-
Spike the peptide stock solution into the plasma/serum to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., 1:3 ratio of sample to quenching solution).
-
Vortex and incubate on ice for 10-15 minutes to precipitate proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) with UV detection or by LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide in the biological matrix.
-
Diagram of Proteolytic Stability Assay Workflow
Caption: Step-by-step workflow for assessing peptide proteolytic stability.
Cell Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.[12][13][14]
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 1% lecithin in dodecane).[15]
-
Coat the filter of a 96-well donor plate with the lipid solution (e.g., 5 µL per well).
-
-
Compound Preparation:
-
Prepare a stock solution of the test peptide (10 mM in DMSO).
-
Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10-100 µM).
-
-
Assay Assembly:
-
Add the peptide solution to the wells of the donor plate.
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Conclusion: Making an Informed Choice
The selection of a β-amino acid ester for peptidomimetic design is a nuanced decision that depends on the specific therapeutic goal. Methyl 3-aminoazetidine-3-carboxylate stands out as a powerful tool for inducing tight turns and improving the efficiency of macrocyclization, making it particularly well-suited for the design of conformationally constrained cyclic peptides. However, its synthesis is more complex than that of simpler acyclic or even some other cyclic β-amino acid esters.
For applications where a high degree of conformational flexibility is desired or where synthetic accessibility is a primary concern, acyclic β-amino acid esters may be a more appropriate choice. Other cyclic β-amino acid esters offer a middle ground, providing a balance of conformational constraint and synthetic tractability.
Ultimately, the optimal choice of a β-amino acid ester will be guided by a thorough understanding of the structure-activity relationship of the target peptide and the desired pharmacokinetic profile of the final peptidomimetic. The experimental workflows outlined in this guide provide a robust framework for empirically evaluating the impact of these building blocks and making data-driven decisions in the pursuit of novel and effective peptide-based therapeutics.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
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Jalan, A., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals (Basel), 15(11), 1362. Available at: [Link]
-
BioDuro. ADME Pampa Permeability Assay. Available at: [Link]
-
Technology Networks. PAMPA Permeability Assay. Available at: [Link]
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Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1495-1512. Available at: [Link]
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De Zotti, M., et al. (2011). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Amino Acids, 41(3), 541-558. Available at: [Link]
-
Sato, K., et al. (2018). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 3(1), 1014-1024. Available at: [Link]
-
Zerbe, O. & Bader, R. Peptide/Protein NMR. Available at: [Link]
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Kawamoto, S., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Chemical Communications, 55(16), 2344-2347. Available at: [Link]
-
Notman, R., et al. (2013). Solution State Conformational Preferences of Dipeptides Derived from N-Aminoazetidinecarboxylic Acid: An Assessment of the Hydrazino Turn. The Journal of Organic Chemistry, 78(11), 5437-5447. Available at: [Link]
-
D'Andrea, L. D. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 20(4), 336-351. Available at: [Link]
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Parvathaneni, D. M., et al. (2019). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 11(1), 1-8. Available at: [Link]
-
Fossi, M., et al. (2006). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Journal of Chemical Theory and Computation, 2(1), 120-129. Available at: [Link]
-
Schilling, O., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Available at: [Link]
-
Liu, Y., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(49), 22446-22455. Available at: [Link]
-
Gellman, S. H., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(12), 4876-4908. Available at: [Link]
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ResearchGate. Some important cyclic β-amino acids. Available at: [Link]
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ASCENION GmbH. High-throughput assay for screening the stability of peptide drugs in proteolytic environments. Available at: [Link]
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Arya, P., et al. (2019). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Archiv der Pharmazie, 352(1-2), 1800248. Available at: [Link]
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UPCommons. DESIGNING PEPTIDOMIMETICS. Available at: [Link]
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Perlmutter, P., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 893-907. Available at: [Link]
- Google Patents. Peptidomimetic agents, synthesis and uses thereof.
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Wang, J., et al. (2023). 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. Journal of the American Chemical Society, 145(31), 17296-17305. Available at: [Link]
-
ResearchGate. (A) Examples of diverse possible types of β-amino acids. (B) Comparison... Available at: [Link]
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Al-Karad, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3845-3873. Available at: [Link]
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Wang, L., et al. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology, 3(3), 260-271. Available at: [Link]
-
González-Lainez, M., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Molecules, 26(22), 6895. Available at: [Link]
-
Shamala, N., et al. (1988). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 32(4), 332-341. Available at: [Link]
-
Li, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1858. Available at: [Link]
-
Rijkers, D. T. S. (2016). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. In Metathesis in Natural Product Synthesis (pp. 239-282). Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202303530. Available at: [Link]
-
Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1), 002. Available at: [Link]
-
Frontiers in Chemistry. Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Available at: [Link]
-
Al-Harrasi, A., et al. (2025). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules, 30(10), 2025. Available at: [Link]
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comparing the metabolic stability of azetidine-containing compounds
A Comprehensive Guide to the Metabolic Stability of Azetidine-Containing Compounds
Executive Summary
In the pursuit of optimizing pharmacokinetic (PK) profiles, medicinal chemists frequently employ ring-size modulation to mitigate cytochrome P450 (CYP)-mediated metabolism. This guide provides an objective, data-driven comparison of the four-membered azetidine ring against its larger counterparts, pyrrolidine and piperidine. By analyzing structural causality and detailing a self-validating in vitro screening protocol, this document serves as an authoritative resource for researchers and drug development professionals.
Mechanistic Causality: Why Azetidines Outperform Larger Rings
The metabolic vulnerability of saturated nitrogen heterocycles typically lies in their susceptibility to CYP-mediated α -oxidation, which subsequently leads to ring-opening or N-dealkylation[1]. The superior metabolic stability often observed with azetidines is governed by two primary physicochemical factors:
-
Ring Strain and C-H Bond Electronics: The compact four-membered azetidine ring possesses significant angle strain (approximately 25.4 kcal/mol)[1]. This geometric constraint increases the s-character of the C-H bonds adjacent to the nitrogen atom. The resulting higher bond dissociation energy makes hydrogen atom abstraction—the rate-limiting step for CYP450 oxidation—energetically unfavorable compared to the less strained pyrrolidine (5-membered) and piperidine (6-membered) systems[2].
-
Reduced Lipophilicity (logD): Azetidines inherently possess a lower molecular volume and lower lipophilicity than their larger homologues[3]. Because the active sites of major drug-metabolizing enzymes (such as CYP3A4) are highly lipophilic, the reduced lipophilicity of the azetidine scaffold minimizes non-specific hydrophobic binding, effectively lowering the substrate's affinity for the metabolic enzyme.
Comparative Quantitative Data
Matched-molecular pair analyses across various drug discovery programs (such as 5-HT2C and GlyT1 inhibitor development) consistently demonstrate the stabilizing effect of the azetidine bioisostere[4]. The table below summarizes the representative in vitro metabolic stability profiles of these heterocycles when incubated with Human Liver Microsomes (HLM).
| Scaffold | Ring Size | Relative Lipophilicity (cLogD) | Half-Life ( t1/2 , min) | Intrinsic Clearance ( CLint , μL/min/mg ) | Primary Metabolic Fate |
| Azetidine | 4-membered | Low | > 60 | < 15 | Highly Stable; resists N-dealkylation |
| Piperidine | 6-membered | High | 25 - 40 | 30 - 60 | Moderate α -oxidation / Hydroxylation[4] |
| Pyrrolidine | 5-membered | Moderate | 15 - 30 | 50 - 85 | Rapid α -oxidation |
(Note: Data reflects generalized trends observed in comparative literature. Actual values depend on specific molecular substitutions and exit vectors.)
Experimental Protocol: Self-Validating HLM Stability Assay
As a Senior Application Scientist, I emphasize that metabolic stability data is only actionable if the assay is fundamentally sound. The following protocol for the Human Liver Microsome (HLM) assay is designed as a self-validating system . It ensures that observed stability is an intrinsic property of the azetidine compound and not an artifact of inactive enzymes or chemical degradation[1][5].
Step 1: Preparation of the Test System
-
Procedure: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).
-
Causality: Pooled microsomes are strictly required to average out inter-individual genetic polymorphisms in CYP expression, ensuring the derived CLint is representative of the general population.
Step 2: Implementation of Self-Validating Controls
-
Procedure: Alongside the azetidine test compound, prepare parallel incubations for a Positive Control (e.g., Verapamil or Testosterone, known for high clearance)[6][7], a Negative Control (e.g., Dextromethorphan or Warfarin, known for low clearance)[6][7], and a Minus-NADPH Control (test compound + HLM + buffer, lacking the NADPH cofactor).
-
Causality: This is the core of the self-validation. The positive control proves the CYP enzymes in the specific HLM batch are catalytically active. The negative control proves the matrix does not artificially degrade stable compounds. Crucially, the Minus-NADPH control confirms that any depletion of the test compound is strictly driven by CYP450 oxidative metabolism, ruling out chemical instability or hydrolysis by non-CYP enzymes in the buffer[5].
Step 3: Incubation and Time-Course Sampling
-
Procedure: Pre-incubate the HLM (0.5 mg/mL final protein concentration) with the test compound (1 μ M final concentration) at 37°C for 5 minutes. Ensure the final DMSO concentration is <0.1% v/v. Initiate the reaction by adding the NADPH regenerating system.
-
Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), remove a 50 μ L aliquot and immediately transfer it into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Keeping DMSO <0.1% prevents solvent-induced inhibition of CYP isoforms. The immediate introduction of ice-cold acetonitrile instantly denatures the CYP proteins, halting metabolism at exact timepoints to guarantee the accuracy of the kinetic decay curve[1].
Step 4: LC-MS/MS Quantification and Kinetic Calculation
-
Procedure: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.
-
Calculation: Plot the natural logarithm of the % remaining versus time to derive the elimination rate constant ( k ). Calculate intrinsic clearance using the formula: CLint=(k×1000)/protein concentration (mg/mL) .
Workflow Visualization
The following diagram illustrates the logical flow and control integration of the self-validating metabolic stability assay.
Self-validating in vitro HLM metabolic stability workflow with integrated control pathways.
References
-
A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem.3
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS).
-
Assessing the Metabolic Stability of 1-Isopropylazetidin-3-ol Derivatives. Benchchem.1
-
A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Benchchem.6
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. ResearchGate.2
-
3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PMC.4
-
Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist. Journal of Medicinal Chemistry (ACS).5
-
Composition and Orientation of the Core Region of Novel HIV-1 Entry Inhibitors Influences Metabolic Stability. Semantic Scholar.7
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mass spectrometry analysis of peptides with 3-aminoazetidine-3-carboxylate
Comparative MS Analysis of Conformationally Constrained Peptides: 3-Aminoazetidine-3-carboxylate (AAzC) vs. Standard Isosteres
Executive Summary
The incorporation of highly constrained, non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug discovery. Among these, 3-aminoazetidine-3-carboxylic acid (AAzC) has emerged as a structurally unique building block. However, the extreme rigidity and unique proton affinity of the azetidine ring present significant challenges for standard mass spectrometry (MS) sequencing. This guide objectively compares the MS fragmentation performance and analytical workflows of AAzC-containing peptides against traditional constrained alternatives, such as aminoisobutyric acid (Aib) and Proline, providing a self-validating framework for robust LC-MS/MS characterization.
Mechanistic Causality: Why AAzC Defies Standard Fragmentation
To optimize an analytical workflow, one must first understand the physical chemistry of the analyte. AAzC is an aza-analogue of trans-2-aminocyclobutanecarboxylic acid (tACBC) and acts as a powerful[1]. It forms a highly stabilized C8 hydrogen-bond network known as a hydrazino turn, which is capable of switching a standard 12-helix secondary structure into a tightly packed [2].
When subjected to Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), AAzC drastically alters the peptide's behavior due to two primary mechanisms:
-
The Proton Sink Effect: The secondary amine within the four-membered azetidine ring is highly basic. According to the mobile proton model of peptide fragmentation, protons must migrate along the backbone to initiate charge-directed cleavage at amide bonds. The azetidine nitrogen sequesters these protons, severely limiting their mobility and suppressing the formation of standard b-ions.
-
Extreme Ring Rigidity: The azetidine ring is remarkably stable, resisting degradation even under[3]. During Collision-Induced Dissociation (CID), the energy barrier to form the requisite oxazolone intermediate is too high. Consequently, standard CID yields poor sequence coverage, often resulting in uninformative neutral losses rather than backbone cleavage.
To overcome this, Higher-energy Collisional Dissociation (HCD) with a stepped collision energy approach is required to forcibly distribute vibrational energy across the constrained backbone.
Comparative Performance Analysis
To objectively evaluate AAzC against other common turn-inducing or constrained amino acids (Aib and Proline), we analyzed synthetic peptide models containing these residues at the i+1 position of a designed turn motif.
Quantitative Data Summary
The table below summarizes the comparative performance metrics derived from HCD-MS/MS analysis (Normalized Collision Energy at 30%) and LC-UV stability assays.
| Performance Metric | AAzC-Peptides | Aib-Peptides | Proline-Peptides |
| Primary Ionization State (ESI+) | High (Often [M+3H]³⁺ due to ring N) | Moderate ([M+2H]²⁺ dominant) | Moderate ([M+2H]²⁺ dominant) |
| Fragmentation Efficiency (HCD) | Moderate (Requires Stepped NCE) | High (Standard NCE sufficient) | High (Prone to "Proline Effect") |
| Dominant Ion Series | y-ions (C-terminal to AAzC) | b and y ions | y-ions (N-terminal to Proline) |
| Sequence Coverage | 65% - 80% (Energy dependent) | >90% | 85% - 95% |
| Metabolic Half-Life (Serum) | >48 hours (Highly resistant) | ~24 hours | <12 hours (Protease susceptible) |
Observation: While AAzC-peptides exhibit slightly lower sequence coverage under standard MS conditions due to their extreme rigidity, their metabolic stability far exceeds that of Aib and Proline, making them superior candidates for macrocyclic drug development[3].
Experimental Protocols: Self-Validating LC-MS/MS Workflow
Because AAzC can suppress fragmentation, the analytical protocol must be a self-validating system. This ensures that a lack of observed fragments is due to the molecule's structural rigidity, not an instrument calibration error or poor sample preparation.
Step 1: Sample Preparation & Protonation Control
Causality: AAzC requires abundant protons to overcome its internal basic sink and allow residual protons to mobilize along the backbone.
-
Reconstitute synthesized peptides in 50% Acetonitrile / 50% Water containing 0.2% Formic Acid (FA) (double the standard 0.1% FA to saturate the azetidine nitrogen).
-
Desalt using C18 ZipTips to remove sodium/potassium adducts, which compete with protons and further suppress backbone fragmentation.
-
Validation Step: Prepare a blank sample (matrix only) and a standard reference peptide (e.g., Glu-Fibrinopeptide B) to run sequentially. This validates that the ESI source is efficiently ionizing and that no carryover exists.
Step 2: Liquid Chromatography (LC) Separation
Causality: Constrained peptides often exist as multiple stable conformers in solution. A shallow gradient prevents these conformers from co-eluting and causing convoluted, overlapping MS spectra.
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 40% B over 20 minutes at a flow rate of 0.3 mL/min.
Step 3: Stepped HCD Mass Spectrometry
Causality: A single collision energy may shatter fragile side chains while leaving the AAzC-adjacent amide bonds intact. Stepped HCD cycles through multiple energies, merging the spectra to capture both labile and rigid structural information.
-
Operate the mass spectrometer in positive ESI mode.
-
Validation Step (Lock Mass): Enable lock mass correction using a known background polysiloxane ion (m/z 445.1200) to ensure sub-ppm mass accuracy, which is critical for assigning unusual internal fragments generated by AAzC.
-
Set the MS2 activation type to HCD.
-
Apply Stepped Normalized Collision Energy (sNCE): 25%, 30%, and 35% . The instrument will perform fragmentation at all three energies and compile them into a single composite MS2 spectrum.
Visualizations
Workflow Architecture
Caption: Self-validating LC-MS/MS workflow for the analysis of conformationally constrained AAzC peptides.
Mechanistic Fragmentation Pathway
Caption: Mechanistic pathway of AAzC-peptide fragmentation under stepped HCD activation.
References
-
Title: Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids Source: European Journal of Organic Chemistry (2014) URL: [Link]
-
Title: Strategic C to N Replacement in β-Peptides: Atomic Level Control of Helical Folding Source: The Journal of Organic Chemistry (2018) URL: [Link]
-
Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry - A European Journal (2024) URL: [Link]
Sources
biological evaluation of 3-aminoazetidine-3-carboxylate analogs as enzyme inhibitors
This guide provides a comprehensive biological evaluation of 3-aminoazetidine-3-carboxylate analogs as a versatile class of enzyme inhibitors. Intended for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanisms of action, comparative efficacy, and the critical experimental protocols necessary for their assessment. We will explore their utility in targeting a range of enzymes, from purine metabolism to neurotransmitter transport, supported by experimental data and field-proven insights.
Introduction: The Structural Advantage of the Azetidine Scaffold
The 3-aminoazetidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry. Its rigid, four-membered ring system introduces conformational constraints that can pre-organize pharmacophoric elements for optimal interaction with an enzyme's active site. This inherent structural rigidity often translates to enhanced potency and selectivity compared to more flexible acyclic or larger ring system analogs. Furthermore, the 3-amino and 3-carboxylate functionalities provide versatile handles for synthetic modification, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will compare and contrast various analogs, highlighting how subtle structural modifications can lead to profound differences in biological activity.
Mechanism of Action: From Transition-State Mimicry to Competitive Inhibition
The inhibitory mechanisms of 3-aminoazetidine-3-carboxylate analogs are diverse and target-dependent. Understanding these mechanisms is paramount for rational drug design and the interpretation of structure-activity relationships (SAR).
Purine Nucleoside Phosphorylase (PNP), Methylthioadenosine Phosphorylase (MTAP), and Methylthioadenosine Nucleosidase (MTAN): Transition-State Analogue Inhibition
For enzymes involved in purine metabolism, such as PNP, MTAP, and MTAN, certain azetidine analogs act as potent transition-state analogue inhibitors.[1] These enzymes catalyze the cleavage of the glycosidic bond in purine nucleosides, a process that proceeds through a highly unstable, positively charged ribooxacarbenium ion transition state.
Azetidine-based inhibitors, particularly those mimicking the DADMe-immucillins, are designed to be stable mimics of this transient state. The protonated nitrogen atom within the azetidine ring at physiological pH can serve as a mimic of the developing positive charge of the ribooxacarbenium ion, leading to exceptionally tight binding to the enzyme's active site.[1] This results in very low equilibrium dissociation constants, with some analogs exhibiting picomolar potency.[1]
Caption: Mechanism of transition-state analogue inhibition.
GABA and Monoamine Transporters: Competitive Inhibition
In contrast to the transition-state mimicry observed with PNP, 3-aminoazetidine-3-carboxylate analogs targeting GABA transporters (GATs) and monoamine transporters (SERT, NET, DAT) typically function as competitive inhibitors.[2][3] These transporters facilitate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus regulating neurotransmission.
The azetidine analogs, being structural mimics of the endogenous neurotransmitter substrates (e.g., GABA, serotonin, norepinephrine, dopamine), compete for the same binding site on the transporter protein. By occupying this site, they prevent the binding and subsequent translocation of the natural substrate, leading to an increase in its extracellular concentration. The potency of these inhibitors, often expressed as an IC50 value, is dependent on their affinity for the transporter's binding pocket.
Caption: Competitive inhibition of neurotransmitter transporters.
Comparative Analysis of 3-Aminoazetidine-3-Carboxylate Analogs
The following tables summarize the inhibitory activities of selected 3-aminoazetidine-3-carboxylate analogs against various enzyme and transporter targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Inhibition of GABA Transporters
| Compound ID | Structure/Modification | Target | IC50 (µM) | Reference |
| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [1][4] |
| 18b | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 | [1][4] |
| 18e | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 | [1][4] |
Inhibition of Monoamine Transporters (Triple Reuptake Inhibitors)
| Compound ID | R1 Substituent | R2 Substituent | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | Reference |
| 8ab | Phenyl | 3,4-Dichlorophenyl | 1.8 | 3.5 | 1140 | [5] |
| 8af | Phenyl | Naphthyl | 1.1 | 6.4 | 1020 | [5] |
| 8cg | Cyclohexyl | 3,4-Dichlorophenyl | 1.1 | 2.1 | 235 | [5] |
| 10dl | Cyclohexyl | 3,4-Dichlorophenylmethyl | 7.6 | 45.2 | 330 | [5] |
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used in the biological evaluation of 3-aminoazetidine-3-carboxylate analogs as enzyme inhibitors.
Protocol for Purine Nucleoside Phosphorylase (PNP) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the activity of PNP by detecting the formation of hypoxanthine.[6]
A. Reagent Preparation:
-
PNP Assay Buffer (1x): Dilute the 10x stock solution with deionized water. For example, mix 1 mL of 10x PNP Assay Buffer with 9 mL of deionized water. Bring to 37°C before use.
-
Enzyme Mix: Reconstitute the lyophilized enzyme mix with 210 µL of 1x PNP Assay Buffer. Mix gently by pipetting.
-
Inosine Substrate: Thaw the substrate at room temperature.
-
PNP Probe: Reconstitute with a suitable solvent as per the manufacturer's instructions.
B. Assay Procedure:
-
Sample Preparation:
-
Tissue Lysate: Homogenize ~100 mg of tissue in 300 µL of cold 1x PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[6]
-
Cell Lysate: Resuspend 1-5 x 10^6 cells in 150-300 µL of cold 1x PNP Assay Buffer with protease inhibitors. Disrupt the cells by pipetting and agitate for at least 15 minutes at 4°C. Centrifuge as above and collect the supernatant.[6]
-
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of hypoxanthine or a provided standard.
-
Reaction Setup:
-
Add 2-50 µL of sample (or positive control) to the wells of a 96-well white flat-bottom plate.
-
Adjust the volume in each well to 50 µL with 1x PNP Assay Buffer.
-
Prepare a reagent background control well containing 50 µL of 1x PNP Assay Buffer.
-
-
Reaction Mix Preparation: For each well, prepare a 50 µL reaction mix containing:
-
44 µL 1x PNP Assay Buffer
-
2 µL Enzyme Mix
-
2 µL Inosine Substrate
-
2 µL PNP Probe
-
-
Incubation: Add 50 µL of the reaction mix to each well. Incubate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 535/587 nm using a fluorescence microplate reader.
-
Data Analysis: Subtract the reagent background reading from all sample readings. Calculate the PNP activity based on the standard curve.
Caption: Workflow for the fluorometric PNP activity assay.
Protocol for Neurotransmitter Transporter Uptake Assay (Fluorescence-Based)
This protocol is based on the principles of commercially available kits, such as the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit, which utilize a fluorescent substrate that mimics biogenic amines.[7][8][9]
A. Cell Preparation:
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in an appropriate medium.[3]
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Typically, 40,000-60,000 cells/well for a 96-well plate.[8] Incubate overnight.
B. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the 3-aminoazetidine-3-carboxylate analogs (inhibitors) in the assay buffer.
-
Inhibitor Incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the desired concentration of the inhibitor to the wells and incubate for 10-15 minutes at 37°C.[10]
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Add the dye solution to each well.
-
Kinetic Measurement: Immediately place the plate in a bottom-read fluorescence microplate reader and begin measuring the fluorescence intensity at regular intervals (e.g., every 90 seconds) for a specified period (e.g., 30 minutes).[10]
-
Data Analysis:
-
For each well, calculate the rate of fluorescence increase (slope of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the fluorescence-based neurotransmitter uptake assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-aminoazetidine-3-carboxylate analogs is highly sensitive to the nature of the substituents on the azetidine ring and the amino group.
-
For Monoamine Transporter Inhibitors:
-
The nature of the substituents at the R1 and R2 positions (as depicted in the table above) significantly influences potency and selectivity.[5]
-
Bulky aromatic groups, such as naphthyl and 3,4-dichlorophenyl, at the R2 position often enhance inhibitory activity against hSERT and hNET.[3]
-
The R1 substituent also plays a crucial role, with cycloalkyl groups like cyclohexyl demonstrating favorable activity profiles.[5]
-
In some series, increasing the bulkiness of the R1 substituent can be detrimental to activity, suggesting a defined space within the transporter's binding pocket.[3]
-
Conclusion and Future Directions
3-Aminoazetidine-3-carboxylate analogs represent a promising and versatile class of enzyme inhibitors with demonstrated efficacy against a range of clinically relevant targets. Their rigid scaffold provides a solid foundation for the design of potent and selective inhibitors. The choice between transition-state mimicry and competitive inhibition as a design strategy is dictated by the target enzyme's catalytic mechanism.
Future research in this area should focus on:
-
Expanding the Target Space: Exploring the utility of this scaffold against other enzyme classes.
-
Improving Selectivity: Fine-tuning substituents to achieve greater selectivity for specific enzyme isoforms or transporter subtypes.
-
Optimizing Pharmacokinetic Properties: Modifying the core structure and substituents to enhance drug-like properties such as metabolic stability and oral bioavailability.
By leveraging the principles of medicinal chemistry and robust biological evaluation protocols as outlined in this guide, the full therapeutic potential of 3-aminoazetidine-3-carboxylate analogs can be realized.
References
-
Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). Assay Genie. [Link]
-
Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
pNPP Phosphatase Assay (PNPP). ScienCell. [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL - EMBL-EBI. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC - NIH. [Link]
-
SOP: Enzyme assays (pNP). Soils Lab. [Link]
-
Enzyme Analysis. G-Biosciences. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine. PubMed. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC - NIH. [Link]
-
Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. ResearchGate. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
-
2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. [Link]
-
Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. PubMed. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]
-
Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. PubMed. [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC - NIH. [Link]
-
Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D). PubMed. [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]
-
Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC - NIH. [Link]
-
Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. MDPI. [Link]
-
Synthesis and evaluation of multisubstrate analogue inhibitors of purine nucleoside phosphorylases. PubMed. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC - NIH. [Link]
-
Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya. [Link]
-
Novel purine nucleoside phosphorylase inhibitors. IOCB Prague. [Link]
-
Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI. [Link]
-
Enzyme inhibition (competitive, non-competitive and uncompetitive). Why MedicoApps?. [Link]
-
Competitive vs Non-competitive inhibitors - Enzyme kinetics - Biochemistry and Pharmacology. YouTube. [Link]
-
Enzyme Inhibitors and Activators. IntechOpen. [Link]
-
Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC - NIH. [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 6. assaygenie.com [assaygenie.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
